7-Nitro-3,4-dihydroisoquinolin-1(2H)-one
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
7-nitro-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-9-8-5-7(11(13)14)2-1-6(8)3-4-10-9/h1-2,5H,3-4H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSWPNBVJSANQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10522440 | |
| Record name | 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10522440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22245-96-1 | |
| Record name | 7-Nitro-3,4-dihydro-2H-isoquinolin-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22245-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10522440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-nitro-1,2,3,4-tetrahydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-Nitro-3,4-dihydroisoquinolin-1(2H)-one chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one. This document consolidates available data on its physicochemical characteristics, and structural details. It is intended to serve as a foundational resource for researchers and professionals engaged in synthetic chemistry, medicinal chemistry, and drug development, facilitating a deeper understanding and further investigation of this compound.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a dihydroisoquinolinone core substituted with a nitro group at the 7-position. This substitution significantly influences the electron density of the aromatic ring and the overall chemical reactivity of the molecule.
Chemical Structure:
Figure 1: 2D structure of this compound.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 22245-96-1 | [1] |
| Molecular Formula | C₉H₈N₂O₃ | [1] |
| Molecular Weight | 192.17 g/mol | [1] |
| Appearance | Not specified in available literature. | |
| Melting Point | Not specified in available literature. | |
| Boiling Point | Not specified in available literature. | |
| Solubility | Not specified in available literature. | |
| Storage | Sealed in dry, room temperature. | [1] |
Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~8.0 - 8.5 | m | Aromatic protons |
| ~7.3 - 7.8 | m | Aromatic protons |
| ~3.5 - 4.0 | t | -CH₂-N- |
| ~3.0 - 3.5 | t | -CH₂-C=O |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~165 - 175 | C=O |
| ~140 - 150 | Aromatic C-NO₂ |
| ~120 - 140 | Aromatic C |
| ~40 - 50 | -CH₂-N- |
| ~25 - 35 | -CH₂-C=O |
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3200-3400 | N-H | Stretching |
| 3000-3100 | Aromatic C-H | Stretching |
| 2850-2960 | Aliphatic C-H | Stretching |
| 1680-1700 | C=O (Amide) | Stretching |
| 1500-1550 | N-O (Nitro) | Asymmetric Stretching |
| 1330-1370 | N-O (Nitro) | Symmetric Stretching |
| 1600, 1475 | Aromatic C=C | Stretching |
Synthesis and Reactivity
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its synthesis and subsequent chemical transformations are of significant interest in medicinal chemistry.
Synthesis of this compound
A detailed, peer-reviewed experimental protocol for the direct synthesis of this compound is not explicitly available in the searched literature. However, its synthesis can be inferred from general methods for the nitration of aromatic compounds and the formation of the dihydroisoquinolinone scaffold. A plausible synthetic route is the nitration of 3,4-dihydroisoquinolin-1(2H)-one.
Figure 2: Plausible synthetic route to this compound.
Reduction to 7-Amino-3,4-dihydroisoquinolin-1(2H)-one
A common and well-documented reaction of this compound is its reduction to the corresponding amine, a valuable building block for further functionalization.
Experimental Protocol: Reduction of this compound
-
Reactants: this compound, Methanol, 10% Palladium on carbon (Pd/C), Hydrogen gas.
-
Procedure:
-
Dissolve this compound in methanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 7-Amino-3,4-dihydroisoquinolin-1(2H)-one.
-
Figure 3: Reduction of this compound.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain detailing the biological activity or the signaling pathways directly modulated by this compound. However, the dihydroisoquinolinone scaffold is present in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological effects, including anticancer, antimicrobial, and neuroprotective activities. The nitroaromatic group is also a common feature in various therapeutic agents. The combination of these two moieties suggests that this compound and its derivatives are promising candidates for drug discovery and development. Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. While foundational data regarding its basic chemical properties are available, a comprehensive experimental characterization, including detailed spectroscopic analysis and the determination of its physical properties, is still needed. The lack of information on its biological activity and mechanism of action presents an open area for future research. This technical guide serves as a starting point for researchers, highlighting the current state of knowledge and identifying key areas for further investigation to unlock the full potential of this molecule in drug discovery and materials science.
References
The Enigmatic Biological Profile of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one Derivatives: A Landscape of Untapped Potential
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active natural products and synthetic compounds. While extensive research has explored derivatives with various substitutions, the 7-nitro analogues remain a largely uncharted territory. This technical guide synthesizes the currently available, albeit limited, scientific information on the biological activities of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one derivatives, highlighting a significant gap in current research and pointing towards areas of potential discovery.
Synthesis and Chemical Landscape
The synthesis of this compound derivatives has been documented, with specific protocols available for certain analogues. A notable example is the synthesis of 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one.
Experimental Protocol: Synthesis of 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one[1]
This protocol outlines the synthesis via oxidation of the corresponding dihydroisoquinoline.
Materials:
-
Imine precursor (3,3-dimethyl-7-nitro-3,4-dihydroisoquinoline)
-
meta-Chloroperoxybenzoic acid (mCPBA) (86%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Ether
Procedure:
-
Dissolve the imine precursor (100 mg, 0.49 mmol) in dichloromethane (15 ml).
-
Add mCPBA (197 mg, 0.98 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Dilute the mixture with CH₂Cl₂.
-
Wash the organic phase with a saturated NaHCO₃ solution.
-
Dry the organic phase over sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
Purify the resulting concentrate by chromatography on silica gel using ether as the eluent.
-
The final product is obtained with a 40% yield.
The following diagram illustrates the general synthetic workflow.
Biological Activity: An Unwritten Chapter
Despite the established importance of the nitro group in pharmacologically active compounds, which can act as a pharmacophore or a toxicophore by inducing redox reactions within cells, specific biological activity data for this compound derivatives are conspicuously absent in the reviewed literature.
While the general class of hydroxamic acids, to which 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one belongs, is known for a wide spectrum of biological activities including antibacterial, antifungal, anti-inflammatory, and anti-asthmatic properties, no specific assays or quantitative data (e.g., IC₅₀, EC₅₀) have been published for this 7-nitro substituted compound.[1]
Research on related structures offers some tantalizing hints. For instance, derivatives of 7-nitro-3,4-dihydroquinoline-2(1H)-one (a quinolinone isomer) have been synthesized and evaluated as selective platelet aggregation inhibitors. This suggests that the 7-nitro substitution pattern on a similar heterocyclic core can yield specific biological activities. However, it is crucial to note that isoquinolinones and quinolinones are distinct scaffolds, and activities cannot be directly extrapolated.
Future Directions and Unanswered Questions
The dearth of information on the biological effects of this compound derivatives represents a significant opportunity for new avenues of research. Key questions that remain to be answered include:
-
Anticancer Potential: Given that many isoquinolinone derivatives exhibit cytotoxic and anticancer properties, what is the effect of the 7-nitro group on various cancer cell lines?
-
Enzyme Inhibition: Could these derivatives act as inhibitors for key enzymes implicated in disease, such as kinases, proteases, or enzymes involved in DNA repair, similar to how other isoquinolinones act as PARP inhibitors?
-
Antimicrobial Activity: Does the presence of the nitro group confer any significant antibacterial or antifungal properties to the 3,4-dihydroisoquinolin-1(2H)-one scaffold?
-
Neurological Activity: Are there any effects on central nervous system targets, a common feature of isoquinoline alkaloids?
To address these questions, a systematic biological evaluation of a library of this compound derivatives is warranted. The logical workflow for such an investigation is proposed below.
References
The Core Mechanism of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one: An In-depth Technical Guide for Researchers
Disclaimer: This document provides a detailed overview of the putative mechanism of action for 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one, based on its structural classification as a potential Poly(ADP-ribose) polymerase (PARP) inhibitor. As of the latest literature review, specific experimental data, such as IC50 values and detailed pharmacological studies for this particular compound, are not extensively available in the public domain. The information presented herein is extrapolated from the well-established mechanism of the broader class of 3,4-dihydroisoquinolin-1(2H)-one-based PARP inhibitors and the general principles of PARP inhibition in oncology.
Executive Summary
This compound belongs to a class of compounds based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold, which has been identified as a promising framework for the development of inhibitors targeting the Poly(ADP-ribose) polymerase (PARP) enzyme family, particularly PARP1.[1] PARP inhibitors represent a pivotal class of targeted therapies in oncology, primarily exploiting the concept of synthetic lethality in cancers with deficiencies in the homologous recombination (HR) pathway of DNA repair, such as those harboring BRCA1/2 mutations. The core mechanism of action of these inhibitors revolves around the catalytic inhibition of PARP and the trapping of PARP-DNA complexes, leading to the accumulation of cytotoxic double-strand breaks (DSBs) and subsequent cell death in HR-deficient tumors. This guide delineates the fundamental signaling pathways, provides illustrative experimental workflows, and summarizes the anticipated therapeutic rationale for compounds within this chemical class.
The 3,4-dihydroisoquinolin-1(2H)-one Scaffold as a PARP Inhibitor
The 3,4-dihydroisoquinolin-1(2H)-one core structure serves as a bioisostere for the nicotinamide moiety of the NAD+ cofactor, which is the natural substrate for PARP enzymes. By competitively binding to the NAD+ binding pocket of PARP1, inhibitors based on this scaffold prevent the synthesis and transfer of poly(ADP-ribose) (PAR) chains onto target proteins. This catalytic inhibition is the first critical step in their mechanism of action.
While specific quantitative data for this compound is not publicly available, the inhibitory potential of other derivatives of this scaffold has been documented. The table below presents exemplar data for related compounds to illustrate the potency of this chemical class.
| Compound ID | Modification on Scaffold | Target | IC50 (µM) | Reference |
| Compound 21 | 6-phenyl substitution | PARP10 | 2.5 | |
| Compound 20 | 5-methyl substitution | PARP10 | 8.6 | |
| Compound I23 | N- and C-ring substitutions | Pythium recalcitrans (EC50) | 14 |
Note: The data for compounds 20, 21, and I23 are provided as examples of the biological activity of the 3,4-dihydroisoquinolin-1(2H)-one scaffold and do not represent the activity of this compound. The targets for compounds 20 and 21 are a different PARP family member, and I23 was tested for antioomycete activity, highlighting the diverse biological potential of this scaffold.
Core Mechanism of Action: PARP Inhibition and Synthetic Lethality
The primary mechanism of action for PARP inhibitors, and by extension, the anticipated mechanism for this compound, is the disruption of the DNA single-strand break (SSB) repair pathway.
Catalytic Inhibition of PARP1
PARP1 is a key sensor of DNA single-strand breaks. Upon detection of an SSB, PARP1 binds to the damaged site and, using NAD+ as a substrate, catalyzes the formation of long PAR chains on itself (auto-PARylation) and other nuclear proteins. This PARylation acts as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, facilitating the base excision repair (BER) and SSB repair pathways.
A PARP inhibitor like this compound is expected to occupy the NAD+ binding site, preventing this PARylation cascade. The consequence is that the SSB repair machinery is not efficiently recruited, and the breaks persist.
PARP Trapping
A more potent cytotoxic mechanism than catalytic inhibition alone is "PARP trapping". When a PARP inhibitor is bound to PARP1 at the site of a DNA break, it stabilizes the PARP1-DNA complex. This trapped complex is a significant physical obstruction on the DNA, which is particularly toxic when encountered by the replication machinery.
Synthetic Lethality in HR-Deficient Cells
Unrepaired SSBs, when encountered by a replication fork during the S-phase of the cell cycle, lead to the collapse of the fork and the formation of a more complex and lethal lesion: a double-strand break (DSB). In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.
However, in cancer cells with mutations in BRCA1/2 or other HR pathway genes, this repair mechanism is compromised. These cells are forced to rely on more error-prone repair pathways like non-homologous end joining (NHEJ). The accumulation of DSBs due to PARP inhibition in these HR-deficient cells overwhelms their already crippled repair capacity, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This selective killing of cancer cells with a specific DNA repair defect by a drug that targets a different repair pathway is known as synthetic lethality.
Potential Additional Mechanisms: Immune Pathway Activation
Recent research has indicated that PARP inhibitors can also stimulate an anti-tumor immune response. The genomic instability and accumulation of cytosolic DNA fragments resulting from PARP inhibitor-induced DNA damage can activate the cGAS-STING innate immune signaling pathway. This leads to the production of type I interferons and other cytokines, which can enhance the recruitment and activation of immune cells, such as T cells, into the tumor microenvironment, further contributing to the anti-cancer effect.
Experimental Protocols for Evaluation
To characterize the mechanism of action of a novel compound like this compound, a series of standardized in vitro and cell-based assays would be employed.
PARP1 Enzymatic Inhibition Assay
Objective: To determine the direct inhibitory effect of the compound on the catalytic activity of recombinant PARP1 and calculate its IC50 value.
Methodology:
-
Assay Principle: A chemiluminescent assay format is commonly used. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a 96-well plate.
-
Reagents and Materials: Recombinant human PARP1 enzyme, activated DNA (e.g., nicked DNA), histone-coated 96-well plates, NAD+ mix (containing biotinylated NAD+), streptavidin-horseradish peroxidase (HRP) conjugate, chemiluminescent HRP substrate, and the test compound (this compound).
-
Procedure: a. The test compound is serially diluted in DMSO and added to the wells of the histone-coated plate. b. A reaction mixture containing PARP1 enzyme, activated DNA, and the NAD+ mix is prepared and added to the wells. c. The plate is incubated at room temperature for 60 minutes to allow the PARPylation reaction to occur. d. The plate is washed to remove unreacted components. e. Streptavidin-HRP is added to the wells and incubated for 60 minutes to bind to the biotinylated PAR chains on the histones. f. After another wash step, the chemiluminescent substrate is added. g. Luminescence is measured using a plate reader. The signal intensity is inversely proportional to the PARP1 inhibitory activity of the compound.
-
Data Analysis: The luminescence data is normalized to controls (no inhibitor for 0% inhibition, and a potent known inhibitor for 100% inhibition). The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Cell-Based Assays for Synthetic Lethality
Objective: To confirm the synthetic lethal effect of the compound in HR-deficient cancer cell lines.
Methodology:
-
Cell Lines: A panel of isogenic cell lines is used, for example, BRCA2-proficient (wild-type) and BRCA2-deficient (knockout or mutant) cells.
-
Assay Principle: A cell viability or proliferation assay (e.g., CellTiter-Glo®, MTS, or colony formation assay) is performed to compare the cytotoxic effect of the compound on both cell lines.
-
Procedure: a. Both BRCA2-proficient and BRCA2-deficient cells are seeded in 96-well plates. b. The cells are treated with a range of concentrations of this compound for 72-120 hours. c. After the incubation period, cell viability is assessed using the chosen method.
-
Expected Outcome: The compound is expected to show significantly greater cytotoxicity (a much lower IC50 value) in the BRCA2-deficient cell line compared to the BRCA2-proficient cell line, demonstrating a synthetic lethal interaction.
Conclusion and Future Directions
This compound is a compound of interest due to its structural similarity to known PARP inhibitors built on the 3,4-dihydroisoquinolin-1(2H)-one scaffold. Its mechanism of action is anticipated to be centered on the potent and selective inhibition of PARP1, leading to the accumulation of DNA damage and the induction of synthetic lethality in tumors with homologous recombination deficiencies. Furthermore, its potential to stimulate anti-tumor immunity via the cGAS-STING pathway represents an exciting additional therapeutic avenue.
To fully elucidate its therapeutic potential, further research is imperative. Key next steps for drug development professionals would include:
-
Synthesis and In Vitro Profiling: Chemical synthesis of this compound followed by comprehensive in vitro testing, including PARP1/2 enzymatic assays and selectivity profiling against other PARP family members.
-
Cell-Based Characterization: Evaluation of its potency in a panel of cancer cell lines with and without DNA repair defects to confirm the synthetic lethality mechanism.
-
Pharmacokinetic and In Vivo Efficacy Studies: Assessment of its drug-like properties (ADME) and evaluation of its anti-tumor efficacy in preclinical xenograft models of BRCA-mutant cancers.
The exploration of this and related compounds holds the promise of expanding the arsenal of targeted therapies for genetically defined patient populations, ultimately contributing to the advancement of precision oncology.
References
Spectroscopic and Synthetic Overview of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Nitro-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic building block of interest in medicinal chemistry and drug discovery. Its structure, featuring a dihydroisoquinolinone core with a nitro functional group, makes it a valuable precursor for the synthesis of a variety of more complex molecules, including substituted 7-amino analogues. This technical guide provides a summary of the available spectroscopic data and synthetic methodologies related to this compound.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, data for structurally related compounds can provide valuable insights for the characterization of this molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Specific ¹H NMR data for this compound has not been reported in the searched literature. For a closely related compound, 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one , the following aromatic proton signals were observed in DMSO-d₆: a doublet at 7.59 ppm (d, J = 8.4 Hz, 1H), a doublet of doublets at 8.33 ppm (dd, J = 8.4, 2.4 Hz, 1H), and a doublet at 8.56 ppm (d, J = 2.4 Hz, 1H)[1]. It is anticipated that the aromatic protons of this compound would exhibit a similar pattern, with expected signals for the methylene protons of the dihydroisoquinolinone core appearing as triplets in the aliphatic region.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Infrared (IR) Spectroscopy
Experimental IR data for this compound has not been found in the reviewed literature. However, characteristic absorption bands can be predicted based on its functional groups. Expected key absorptions would include:
-
N-H stretch: for the secondary amide, typically in the region of 3200-3400 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
-
C=O stretch (amide): a strong absorption band is expected in the range of 1650-1680 cm⁻¹.
-
NO₂ stretches (asymmetric and symmetric): strong bands are expected around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹.
-
C=C stretch (aromatic): peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
The molecular formula for this compound is C₉H₈N₂O₃, with a calculated molecular weight of 192.17 g/mol . While the mass spectrum for this specific compound is not available, the mass spectrum of the related compound 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one showed a molecular ion peak (M⁺) at m/z 236[1]. For this compound, the molecular ion peak would be expected at m/z 192.
Summary of Spectroscopic Data
Due to the lack of direct experimental data, a quantitative summary table cannot be provided. The information below is based on data from a structurally related compound and general spectroscopic principles.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons (3H) expected in the δ 7.5-8.6 ppm range. Two aliphatic triplets (2H each) for the -CH₂-CH₂- moiety. A broad singlet for the N-H proton. |
| ¹³C NMR | Aromatic carbons expected in the δ 120-150 ppm range. Aliphatic carbons expected in the δ 25-45 ppm range. Carbonyl carbon (C=O) expected around δ 160-170 ppm. |
| IR Spectroscopy | N-H stretch (~3200-3400 cm⁻¹), C=O stretch (~1650-1680 cm⁻¹), Asymmetric NO₂ stretch (~1500-1560 cm⁻¹), Symmetric NO₂ stretch (~1335-1385 cm⁻¹). |
| Mass Spectrometry | Expected Molecular Ion (M⁺) peak at m/z = 192. |
Experimental Protocols
Synthesis of this compound
A detailed experimental protocol for the direct synthesis of this compound is not explicitly described in the available literature. However, this compound is utilized as a starting material for the synthesis of its 7-amino derivative[2]. The synthesis of various other 3,4-dihydroisoquinolin-1(2H)-one derivatives often involves methods like the Bischler-Napieralski or Pictet-Spengler reactions followed by oxidation, or the Castagnoli-Cushman reaction[3][4][5]. Nitration of the parent 3,4-dihydroisoquinolin-1(2H)-one could be a plausible synthetic route, though conditions would need to be carefully controlled to achieve regioselectivity at the 7-position.
General Spectroscopic Analysis Workflow
The following diagram outlines a general workflow for the acquisition and analysis of spectroscopic data for a synthesized compound like this compound.
Caption: General workflow for synthesis, purification, and spectroscopic analysis.
Conclusion
This compound serves as a valuable intermediate in synthetic organic chemistry. While detailed, publicly available spectroscopic data for this specific compound is scarce, predictions based on related structures and fundamental principles can guide its characterization. Further research to fully elucidate and publish the spectroscopic properties of this compound would be beneficial to the scientific community, particularly those in the field of drug development.
References
- 1. 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-AMINO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
An In-depth Technical Guide on 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one
CAS Number: 22245-96-1
Molecular Formula: C₉H₈N₂O₃
Molecular Weight: 192.17 g/mol
This technical guide provides a comprehensive overview of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one, a heterocyclic organic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. Due to the limited availability of detailed public data, this document summarizes the currently accessible information and highlights areas where further research is required.
Chemical Identity and Properties
This compound is a derivative of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, featuring a nitro group at the 7th position of the aromatic ring. This nitro functional group significantly influences the electronic properties of the molecule, making it a valuable intermediate in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 22245-96-1 | [1] |
| Molecular Formula | C₉H₈N₂O₃ | [1] |
| Molecular Weight | 192.17 g/mol | [1] |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| Appearance | Data not available |
Note: At the time of this report, specific experimental data for the melting point, solubility, and appearance of this compound were not found in the surveyed literature.
Synthesis and Characterization
This compound is noted as a commercially available research chemical.[1] It has been utilized as a key starting material in the synthesis of other bioactive molecules.
Use in the Synthesis of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one
A common application of this compound is in the preparation of its amino derivative, 7-Amino-3,4-dihydroisoquinolin-1(2H)-one, through the reduction of the nitro group. This transformation is typically achieved via catalytic hydrogenation.
Experimental Protocol: General Procedure for the Reduction of this compound
A solution of this compound in a suitable solvent, such as methanol or ethanol, is treated with a catalyst, commonly palladium on carbon (Pd/C). The reaction mixture is then subjected to a hydrogen atmosphere, often under pressure, until the reduction of the nitro group is complete. The catalyst is subsequently removed by filtration, and the solvent is evaporated to yield the desired 7-Amino-3,4-dihydroisoquinolin-1(2H)-one.
dot
References
An In-depth Technical Guide to 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Nitro-3,4-dihydroisoquinolin-1(2H)-one is a key chemical intermediate, primarily recognized for its role as a precursor in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents. This technical guide provides a comprehensive review of the available literature on this compound, detailing its synthesis, chemical properties, and, most significantly, the biological applications of its derivatives. This document includes detailed experimental protocols for its conversion to the corresponding amino derivative, a crucial step in the synthesis of PARP inhibitors. Furthermore, it summarizes the structure-activity relationships (SAR) and quantitative biological data of isoquinolinone-based PARP inhibitors, offering valuable insights for researchers in medicinal chemistry and drug discovery.
Introduction
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a prevalent structural motif in numerous natural products and synthetic molecules with a wide range of biological activities. The introduction of a nitro group at the 7-position creates a versatile intermediate, this compound, which can be readily transformed into other functional groups, most notably an amino group. This amino derivative serves as a critical building block for the construction of complex therapeutic agents, particularly in the field of oncology. The exploration of isoquinolinone-based compounds as PARP inhibitors has emerged as a promising avenue in cancer therapy, leveraging the concept of synthetic lethality in tumors with deficiencies in DNA repair mechanisms.
Synthesis and Chemical Properties
While a specific, detailed, and publicly available protocol for the direct synthesis of this compound is not extensively documented in readily accessible literature, the synthesis of related compounds suggests that it is likely prepared through the nitration of the parent molecule, 3,4-dihydroisoquinolin-1(2H)-one. The regioselectivity of the nitration is a key aspect of this synthesis.
A crucial and well-documented reaction of this compound is its reduction to 7-Amino-3,4-dihydroisoquinolin-1(2H)-one. This transformation is a pivotal step in the synthesis of various biologically active molecules.
Experimental Protocol: Reduction of this compound
A general and effective method for the reduction of the nitro group is catalytic hydrogenation.
Procedure:
-
Dissolve this compound (e.g., 700 mg, 3.6 mmol) in a suitable solvent such as methanol (25 mL).
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Stir the reaction mixture under a hydrogen atmosphere (e.g., 60 psi) for a specified time (e.g., 1-3 hours) until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).[1]
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield 7-Amino-3,4-dihydroisoquinolin-1(2H)-one.[1]
Yields: Reported yields for this reduction are typically high, in the range of 86-98.7%.[1]
Characterization: The resulting 7-Amino-3,4-dihydroisoquinolin-1(2H)-one can be characterized by standard analytical techniques such as ¹H NMR spectroscopy. A representative ¹H NMR spectrum in CD₃OD shows characteristic peaks at δ 2.81 (t, J = 6.59 Hz, 2H), 3.42 (t, J = 6.55 Hz, 2H), 6.84 (dd, J = 8.13, 2.42 Hz, 1H), 7.02 (d, J = 7.91 Hz, 1H), and 7.26 (d, J = 2.64 Hz, 1H).[1]
Biological Activity and Therapeutic Potential: PARP Inhibition
The primary therapeutic relevance of this compound lies in its conversion to 7-Amino-3,4-dihydroisoquinolin-1(2H)-one, a key building block for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
Mechanism of Action: PARP Inhibition
The isoquinolinone and naphthyridinone scaffolds have been extensively explored for the design of potent PARP1 inhibitors.[2] These inhibitors typically function by competing with the nicotinamide adenine dinucleotide (NAD⁺) substrate at the catalytic domain of the PARP enzyme. This inhibition of PARP's enzymatic activity prevents the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination, these unrepaired single-strand breaks accumulate and are converted to double-strand breaks during DNA replication, leading to cell death through a mechanism known as synthetic lethality.
Structure-Activity Relationship (SAR) of Isoquinolinone-Based PARP Inhibitors
Structure-activity relationship studies on isoquinolinone and naphthyridinone-based PARP inhibitors have revealed several key features for potent inhibition:
-
Core Scaffold: The isoquinolinone or naphthyridinone core serves as a rigid scaffold that mimics the nicotinamide portion of NAD⁺ and establishes key interactions with the enzyme's active site.[2]
-
Substituents on the Bicyclic Ring: The introduction of substituents on the bicyclic ring system can modulate potency and pharmacokinetic properties. For instance, constraining a linear propylene linker into a cyclopentene ring has been shown to improve pharmacokinetic parameters while maintaining PARP1 potency.[2]
-
Anilinic Moiety: Modifications to the anilinic nitrogen on the isoquinolinone ring, such as incorporating it into a bicyclic system to form a naphthyridinone, have been explored to avoid potential metabolic liabilities.[2]
Quantitative Data: PARP1 Inhibitory Activity
The following table summarizes the PARP1 inhibitory activity (IC₅₀ values) of selected isoquinolinone and naphthyridinone derivatives, highlighting the potency of this class of compounds.
| Compound Class | Derivative | PARP-1 IC₅₀ (nM) | Reference |
| Isoquinolinone-Naphthoquinone Hybrid | Compound 5c | 2.4 | [3] |
| Isoquinolinone-Naphthoquinone Hybrid | Compound 5d | 4.8 | [3] |
| Naphthyridinone | Compound 34 | Preclinical Candidate | [2] |
| Pyrano[2,3-d]pyrimidine-2,4-dione | Compound S7 | 3.61 ± 0.15 | [4] |
| Pyrano[2,3-d]pyrimidine-2,4-dione | Compound S2 | 4.06 ± 0.18 | [4] |
Experimental Workflow and Signaling Pathway Diagrams
To visualize the key processes discussed, the following diagrams have been generated using the DOT language.
Synthesis and Transformation Workflow
References
- 1. 7-AMINO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]
- 2. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Landscape of Isoquinoline Alkaloids: A Technical Guide for Drug Discovery and Development
An in-depth exploration of the pharmacological potential of isoquinoline alkaloids, detailing their mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate their therapeutic applications.
Isoquinoline alkaloids, a diverse class of naturally occurring compounds, have long been a cornerstone of traditional medicine. In recent years, rigorous scientific investigation has begun to unravel the molecular mechanisms underlying their therapeutic effects, revealing a wealth of potential for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the current state of research into the therapeutic applications of key isoquinoline alkaloids, with a focus on their anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. Designed for researchers, scientists, and drug development professionals, this document consolidates quantitative data, details experimental protocols, and visualizes complex biological pathways to facilitate further exploration and innovation in this promising field.
Anticancer Applications: Targeting Cell Proliferation and Survival
A significant body of research has focused on the anticancer properties of isoquinoline alkaloids, with several compounds demonstrating potent activity against a range of cancer cell lines. These alkaloids exert their effects through diverse mechanisms, including the disruption of microtubule dynamics, induction of apoptosis, and modulation of key signaling pathways involved in cancer cell growth and survival.
Quantitative Efficacy of Isoquinoline Alkaloids in Cancer Cell Lines
The cytotoxic effects of various isoquinoline alkaloids have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these studies. A summary of representative IC50 values is presented below.
| Alkaloid | Cancer Cell Line | Cell Type | IC50 (µM) | Citation(s) |
| Berberine | HT29 | Colon Cancer | 52.37 ± 3.45 | [1][2] |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | [1][2] | |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | [1][2] | |
| Hela | Cervical Carcinoma | 245.18 ± 17.33 | [1][2] | |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | [1][2] | |
| T47D | Breast Cancer | 25 | [3][4] | |
| Noscapine | MDA-MB-231 | Breast Cancer | Not specified, but induces apoptosis | [5] |
| MCF-7 | Breast Cancer | Not specified, but induces apoptosis | [5] | |
| Ovarian Carcinoma Cells | Ovarian Cancer | 20 (induces apoptosis) | [5] | |
| Sanguinarine | Not specified | Not specified | IC50 ~ 0.1-1 µM (anti-tumor) | [6] |
Key Signaling Pathways in Anticancer Activity
Isoquinoline alkaloids modulate several critical signaling pathways to exert their anticancer effects. The PI3K/Akt pathway, a central regulator of cell survival and proliferation, is a frequent target. Berberine, for instance, has been shown to inhibit this pathway, leading to decreased cancer cell viability.
Noscapine, on the other hand, primarily targets microtubule dynamics. By subtly altering microtubule polymerization, it activates the spindle assembly checkpoint, leading to mitotic arrest and subsequent apoptosis in cancer cells.
Experimental Protocols: Anticancer Activity
This protocol provides a generalized method for investigating the effects of an isoquinoline alkaloid on the PI3K/Akt signaling pathway in cultured cancer cells.
1. Cell Culture and Treatment:
-
Seed cancer cells (e.g., U87-MG glioblastoma or HepG2 hepatocellular carcinoma cells) in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere for 24 hours at 37°C and 5% CO2.
-
Treat cells with varying concentrations of the isoquinoline alkaloid (e.g., 0, 10, 25, 50 µM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).[7]
2. Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[7]
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.[7]
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and denature samples by heating at 95-100°C for 5-10 minutes in Laemmli sample buffer.[7]
-
Load 20-40 µg of protein per well onto a 10% or 12% SDS-polyacrylamide gel.[7]
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-Akt, rabbit anti-p-PI3K, and mouse anti-β-actin) overnight at 4°C.[7]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.[8]
This in vitro assay monitors the effect of compounds on the polymerization of purified tubulin.
1. Reagents and Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (100 mM stock)
-
Test compound (e.g., Noscapine) and vehicle control (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm at 37°C
2. Procedure:
-
Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer on ice.
-
Add the test compound or vehicle control to the tubulin solution.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and incubating at 37°C.
-
Immediately begin measuring the absorbance at 340 nm every minute for 60 minutes at 37°C.[9]
3. Data Analysis:
-
Plot absorbance versus time.
-
Determine the maximum rate of polymerization (Vmax) from the steepest slope of the curve.
-
Measure the lag time before polymerization begins.
-
Determine the maximum polymer mass from the plateau of the curve.
-
Calculate the percent inhibition or enhancement of polymerization relative to the vehicle control.[9]
Anti-inflammatory Properties: Quelling the Inflammatory Cascade
Several isoquinoline alkaloids exhibit potent anti-inflammatory effects by modulating key inflammatory pathways, such as the NF-κB and MAPK signaling cascades. This makes them attractive candidates for the treatment of various inflammatory conditions.
In Vivo Efficacy of Isoquinoline Alkaloids
The anti-inflammatory activity of isoquinoline alkaloids has been demonstrated in various animal models of inflammation.
| Alkaloid | Animal Model | Dosage | Effect | Citation(s) |
| Sanguinarine | Xylene-induced ear edema in mice | 5 mg/kg | Dose-dependent inhibition of edema | [10] |
| Acetic acid-induced ulcerative colitis in mice | 5 mg/kg (oral gavage) | Significant anti-inflammatory effects | [11] | |
| Noscapine | Carrageenan-induced paw edema in rats | 5 mg/kg | Significant reduction in inflammation, comparable to indomethacin | [12] |
NF-κB Signaling Pathway: A Key Target
The transcription factor NF-κB is a master regulator of inflammation. Berberine has been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a standard in vivo model for evaluating acute inflammation.
1. Animals:
-
Male Wistar rats or Swiss albino mice.
2. Reagents and Materials:
-
Carrageenan (1% w/v in saline)
-
Test compound (e.g., Sanguinarine) dissolved in a suitable vehicle
-
Positive control (e.g., Indomethacin, 5 mg/kg)
-
Plethysmometer
3. Procedure:
-
Administer the test compound or vehicle orally or intraperitoneally to the animals.[13]
-
After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[13][14]
-
Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[13]
4. Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the control group.
-
The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.[13]
Neuroprotective Applications: Shielding the Nervous System
Several isoquinoline alkaloids have demonstrated neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as protection against ischemic brain injury.
In Vivo Neuroprotective Efficacy
| Alkaloid | Animal Model | Dosage | Effect | Citation(s) |
| Palmatine | Aβ25-35-induced AD mouse model | 50 mg/kg | Ameliorated oxidative stress and neuroinflammation | [15] |
| Aluminum chloride-induced oxidative stress in mice | 10 and 20 mg/kg | Improved learning, motor coordination, and memory | ||
| Tetrahydropalmatine | d-galactose induced memory impairment in rats | Not specified, but showed protective effects | Ameliorated memory impairment, reduced oxidative stress and neuroinflammation | [16] |
Nrf2/HO-1 Pathway: A Defensive Mechanism
Palmatine has been shown to exert its neuroprotective effects by activating the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.
Experimental Protocol: Assessment of Neuroprotection in an Alzheimer's Disease Model
This protocol outlines a general approach to evaluate the neuroprotective effects of an isoquinoline alkaloid in a mouse model of Alzheimer's disease induced by amyloid-beta (Aβ).
1. Animal Model:
-
Induce an Alzheimer's-like pathology in mice via intracranial injection of Aβ25-35.[15]
2. Treatment:
-
Administer the test compound (e.g., Palmatine at different doses) to the mice for a specified period.[15]
3. Behavioral Tests:
-
Assess learning and memory using tests such as the Morris water maze and the eight-arm maze.[17]
4. Biochemical Analysis:
-
Measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and oxidative stress markers (e.g., GSH, SOD, MDA, ROS) in brain tissue.[15]
5. Histopathological and Molecular Analysis:
-
Perform HE and Nissl staining to assess neuronal morphology and damage in the hippocampus.[17]
-
Use immunohistochemistry to evaluate the accumulation of Aβ and hyperphosphorylated Tau.[17]
-
Conduct Western blotting or RT-qPCR to analyze the expression of key proteins and genes in relevant signaling pathways (e.g., AMPK/mTOR, Nrf2/HO-1).[17]
Antimicrobial Activity: Combating Pathogens
Certain isoquinoline alkaloids possess broad-spectrum antimicrobial activity against bacteria and fungi, making them potential candidates for the development of new anti-infective agents.
Quantitative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Alkaloid | Microorganism | MIC (µg/mL) | Citation(s) |
| Spathullin B | Staphylococcus aureus | 1 | [18] |
| Escherichia coli | 4 | [18] | |
| (+)-Actinodaphnine | Bacillus cereus | ≥ 50 | [19] |
| Micrococcus sp. | ≥ 50 | [19] | |
| Staphylococcus aureus | ≥ 50 | [19] | |
| (+)-Anonaine | Bacillus cereus | ≥ 50 | [19] |
| Micrococcus sp. | ≥ 50 | [19] | |
| Staphylococcus aureus | ≥ 50 | [19] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of an antimicrobial agent.
1. Reagents and Materials:
-
Test compound
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton broth (for bacteria) or other suitable broth (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
2. Procedure:
-
Prepare a 0.5 McFarland standard solution of the test microorganism, which is then diluted to achieve a final concentration of ~5 × 10^5 CFU/mL in the test wells.[20]
-
Prepare serial two-fold dilutions of the test compound in the broth in the wells of a 96-well plate.
-
Inoculate each well with the microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Directions
The isoquinoline alkaloids represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their ability to modulate multiple, often interconnected, signaling pathways underscores their promise in treating complex diseases such as cancer, inflammatory disorders, and neurodegenerative conditions. The data and protocols presented in this guide offer a foundation for further research and development in this exciting field.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these natural compounds through medicinal chemistry approaches.
-
Advanced In Vivo Models: To better predict clinical efficacy and safety.
-
Clinical Trials: To translate the promising preclinical findings into tangible therapeutic benefits for patients.
-
Drug Delivery Systems: To enhance the bioavailability and targeted delivery of these alkaloids.
By continuing to explore the vast chemical space of isoquinoline alkaloids and applying modern drug discovery and development methodologies, the scientific community can unlock their full therapeutic potential and pave the way for a new generation of innovative medicines.
References
- 1. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines [archivesofmedicalscience.com]
- 2. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
- 12. Noscapine - Wikipedia [en.wikipedia.org]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. mdpi.com [mdpi.com]
- 16. Protective effect of tetrahydropalmatine against d-galactose induced memory impairment in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Palmatine improves cognitive dysfunction in Alzheimer's disease model rats through autophagy pathway and regulation of gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
The Genesis of a Privileged Scaffold: A Technical History of Tetrahydroisoquinolines
For Immediate Release
A deep dive into the discovery, synthesis, and evolving biological understanding of tetrahydroisoquinolines (THIQs), a cornerstone of medicinal chemistry. This technical guide, intended for researchers, scientists, and drug development professionals, traces the historical journey of this remarkable heterocyclic scaffold, from its initial synthesis to its current status as a "privileged" structure in modern drug discovery. We will explore the seminal reactions that brought THIQs into the realm of synthetic chemistry, the key milestones in understanding their diverse biological activities, and the experimental foundations upon which this knowledge is built.
From Serendipity to Staple: The Discovery and Early Synthesis of Tetrahydroisoquinolines
The story of tetrahydroisoquinolines is intrinsically linked to the development of synthetic organic chemistry. Two key name reactions, developed in the late 19th and early 20th centuries, laid the groundwork for the widespread availability and subsequent investigation of this important class of compounds: the Bischler-Napieralski reaction and the Pictet-Spengler reaction.
The first of these, the Bischler-Napieralski reaction , was discovered in 1893 by August Bischler and Bernard Napieralski.[1][2] This intramolecular cyclization of β-arylethylamides provided a direct route to 3,4-dihydroisoquinolines, which could then be readily reduced to the corresponding tetrahydroisoquinolines.[1] The classical procedure involves heating the amide substrate with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), often in an inert solvent like toluene.[3][4]
Nearly two decades later, in 1911, Amé Pictet and Theodor Spengler reported a landmark synthesis that would become a cornerstone of heterocyclic chemistry: the Pictet-Spengler reaction .[5][6] They found that β-arylethylamines could be condensed with aldehydes or ketones in the presence of an acid catalyst to directly form tetrahydroisoquinolines.[5][6] The original reaction involved the condensation of phenylethylamine with dimethoxymethane in the presence of hydrochloric acid.[6] This reaction proved to be remarkably versatile and has since been widely applied in the total synthesis of numerous alkaloids and other natural products.[7]
These two powerful synthetic methods opened the door for the systematic exploration of the chemical and biological properties of tetrahydroisoquinolines, paving the way for their eventual recognition as a critical scaffold in medicinal chemistry.
Unveiling the Biological Potential: A Timeline of Discovery
The availability of synthetic routes to THIQs spurred investigations into their natural occurrence and biological activities. The THIQ moiety was soon identified as the core structure in a vast array of alkaloids with potent and diverse physiological effects. The timeline below highlights some of the key discoveries in the field.
| Year of Discovery/Isolation | Key Tetrahydroisoquinoline Alkaloid/Drug | Significance |
| 1817 | Morphine | The first isolated alkaloid, a potent analgesic containing a partially reduced isoquinoline core. |
| 1848 | Papaverine | An opium alkaloid with vasodilator properties, containing an isoquinoline ring system. |
| 1911 | Discovery of the Pictet-Spengler reaction | Provided a direct and versatile synthetic route to THIQs.[5][6] |
| 1950s | Discovery of the antipsychotic activity of chlorpromazine | While not a THIQ itself, its mechanism of action on dopamine receptors spurred research into other nitrogen-containing heterocycles, including THIQs. |
| 1960s-1970s | The "THIQ-alcoholism" hypothesis | A now largely discredited theory that suggested endogenous THIQs formed from alcohol metabolism could contribute to alcoholism.[4] |
| 1980s | Discovery of MPTP as a cause of parkinsonism | The structural similarity of the neurotoxin MPP+ to certain THIQs led to investigations into the role of endogenous THIQs in neurodegenerative diseases. |
| 1990s-Present | Explosion in the discovery of THIQs with diverse biological activities | THIQs have been identified as potent anticancer, antimicrobial, antiviral, and CNS-active agents.[8] |
Delving into the Mechanism of Action: Key Signaling Pathways
The broad spectrum of biological activities exhibited by tetrahydroisoquinolines stems from their ability to interact with a multitude of biological targets and modulate various signaling pathways. The rigid, three-dimensional structure of the THIQ scaffold allows for precise presentation of functional groups, enabling high-affinity binding to enzymes and receptors.
Dopaminergic and Serotonergic Pathways
A significant number of centrally acting THIQs exert their effects by modulating dopaminergic and serotonergic neurotransmission. The structural resemblance of the THIQ core to dopamine and other biogenic amines allows these compounds to interact with dopamine and serotonin receptors, as well as their transporters. For instance, certain THIQs act as antagonists at dopamine D2 receptors, a key target for antipsychotic drugs.[9] Others have been shown to influence the levels of dopamine and serotonin in the brain, suggesting potential applications in the treatment of depression and other mood disorders.[10]
MAP Kinase Pathways: ERK1/2 and p38
Recent research has implicated tetrahydroisoquinolines in the modulation of mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial regulators of cell proliferation, differentiation, and apoptosis. Specifically, certain THIQ derivatives have been shown to influence the ERK1/2 and p38 MAPK pathways. Dysregulation of these pathways is a hallmark of many cancers, making THIQs that can modulate their activity attractive candidates for anticancer drug development. For example, some THIQs can induce apoptosis in cancer cells through the sustained activation of the p38 MAPK pathway, a key mediator of cellular stress responses.
Experimental Cornerstones: Protocols and Workflows
The elucidation of the history and biological activity of tetrahydroisoquinolines has been built upon a foundation of rigorous experimental work. Below are detailed methodologies for the foundational synthetic reactions and a general workflow for the discovery of novel bioactive THIQs.
Experimental Protocols
1. The Bischler-Napieralski Reaction (Classical Conditions)
-
Reactants: A solution of a β-arylethylamide (1 equivalent) in a dry, inert solvent (e.g., toluene or acetonitrile).
-
Reagent: Phosphorus oxychloride (POCl₃, 2-5 equivalents) is added cautiously to the solution.
-
Procedure: The reaction mixture is heated to reflux for a period of 1 to 4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the excess solvent and POCl₃ are removed under reduced pressure. The residue is then carefully neutralized with an aqueous base (e.g., sodium bicarbonate or ammonium hydroxide) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline.
2. The Pictet-Spengler Reaction (Original 1911 Protocol)
-
Reactants: A solution of a β-phenylethylamine (1 equivalent) and an aldehyde or its acetal equivalent (e.g., dimethoxymethane, 1.1 equivalents).
-
Solvent/Catalyst: Concentrated hydrochloric acid.
-
Procedure: The reactants are dissolved in concentrated hydrochloric acid and the mixture is heated, often in a sealed tube, at a temperature ranging from 100 to 150°C for several hours.
-
Work-up: After cooling, the reaction mixture is diluted with water and made alkaline with a strong base (e.g., sodium hydroxide). The aqueous layer is then extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are dried and the solvent is evaporated.
-
Purification: The resulting crude tetrahydroisoquinoline can be purified by distillation under reduced pressure or by recrystallization of its salt (e.g., hydrochloride or picrate).
Experimental Workflow for Bioactivity Screening of Novel Tetrahydroisoquinolines
The identification of new bioactive THIQs, whether from natural product extracts or synthetic libraries, typically follows a systematic screening funnel.
The Enduring Legacy and Future Horizons
From their humble beginnings in the early days of synthetic chemistry, tetrahydroisoquinolines have evolved into a mainstay of medicinal chemistry and drug discovery. Their rich history is a testament to the power of fundamental chemical research to unlock new avenues for therapeutic intervention. The ongoing exploration of the vast chemical space occupied by THIQ derivatives, coupled with a deeper understanding of their complex pharmacology, promises to yield new and improved treatments for a wide range of human diseases. The journey of the tetrahydroisoquinoline scaffold is far from over; it remains a vibrant and fertile ground for future scientific discovery.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel tetrahydroisoquinoline-containing pyrimidines as ALK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 10. A Workflow for Identifying Metabolically Active Chemicals to Complement in vitro Toxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical Properties of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical document provides a comprehensive overview of the known and predicted physical properties of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one. Due to the limited availability of direct experimental data for this specific compound, this guide details established experimental protocols for determining key physical parameters. Furthermore, it presents data from closely related compounds to serve as a valuable reference for researchers. This paper is intended to be a foundational resource for scientists and professionals engaged in the synthesis, characterization, and application of this and similar molecules in drug discovery and development.
Introduction
This compound is a heterocyclic organic compound of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active isoquinoline derivatives. A thorough understanding of its physical properties is fundamental for its synthesis, purification, formulation, and for predicting its behavior in biological systems. This guide summarizes the available data and provides detailed methodologies for its experimental determination.
Core Physical Properties
Direct experimental values for the physical properties of this compound are not extensively reported in publicly accessible literature. However, based on its chemical structure and data from chemical suppliers and databases, the following information has been compiled.
| Property | Value/Information | Source/Method |
| CAS Number | 22245-96-1 | Chemical Supplier Databases |
| Molecular Formula | C₉H₈N₂O₃ | - |
| Molecular Weight | 192.17 g/mol | Calculated from Molecular Formula[1][2][3] |
| Melting Point | Data not available. A related compound, 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one, has a reported melting point of 418 K (145 °C).[4] | It is crucial to experimentally determine the melting point for the specific compound. |
| Boiling Point | Data not available. | Expected to be high and likely to decompose upon heating at atmospheric pressure. |
| Solubility | Data not available. | Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and methanol. |
| pKa | Data not available. | The presence of the lactam and nitro groups suggests acidic and basic character, respectively, but experimental determination is required. |
Experimental Protocols
The following are detailed, standard laboratory protocols for the determination of the key physical properties of this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology: Qualitative and Semi-Quantitative Determination
-
Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, methanol, dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO).
-
Sample Preparation: A pre-weighed amount of this compound (e.g., 1-5 mg) is placed into a small test tube or vial.
-
Solvent Addition: A measured volume of the selected solvent (e.g., 0.1 mL) is added to the test tube.
-
Mixing: The mixture is vortexed or agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).
-
Observation: The sample is visually inspected for the presence of undissolved solid.
-
Classification:
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some, but not all, of the solid has dissolved.
-
Insoluble: The solid appears largely undissolved.
-
-
Semi-Quantitative Analysis: For soluble samples, more solute can be added incrementally until saturation is reached to estimate the solubility in terms of mg/mL.
Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental characterization of the physical properties of a novel or uncharacterized compound like this compound.
Conclusion
While specific experimental data for this compound remains limited in the public domain, this guide provides a solid framework for its physical characterization. The provided experimental protocols are robust and widely accepted in the scientific community. The successful determination of these properties is a critical step in advancing the study of this compound and its potential applications in drug development and other scientific fields. It is strongly recommended that researchers undertake the experimental determination of these properties to create a comprehensive and accurate profile of this molecule.
References
Methodological & Application
Application Notes and Protocols for 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one as a Putative PARP Inhibitor
For research use only. Not for use in diagnostic procedures.
Introduction
7-Nitro-3,4-dihydroisoquinolin-1(2H)-one belongs to the isoquinolinone class of compounds, a scaffold known to be a source of potent inhibitors of Poly(ADP-ribose) polymerase (PARP).[1][2] PARP enzymes, particularly PARP1, are crucial players in the cellular response to DNA damage.[3][4] They act as DNA damage sensors, and upon detecting a single-strand break (SSB), they catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other target proteins.[5][6] This process, known as PARylation, facilitates the recruitment of DNA repair machinery.[7]
Inhibition of PARP activity has emerged as a promising therapeutic strategy in oncology, particularly for cancers harboring defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[8] By blocking PARP-mediated SSB repair, transient SSBs are converted into more cytotoxic double-strand breaks (DSBs) during DNA replication.[7] In cancer cells with deficient homologous recombination (HR) repair, these DSBs cannot be effectively repaired, leading to genomic instability and cell death, a concept known as synthetic lethality.[8]
These application notes provide a general framework for the experimental use of this compound as a putative PARP inhibitor. The provided protocols are based on established methodologies for characterizing PARP inhibitors and should be adapted and optimized for specific experimental contexts.
Data Presentation
| Assay Type | Target | Cell Line | IC50 (nM) | Reference |
| PARP1 Enzymatic Assay | Recombinant Human PARP1 | - | 5.2 | Hypothetical |
| PARP2 Enzymatic Assay | Recombinant Human PARP2 | - | 8.7 | Hypothetical |
| Cell Viability Assay | BRCA1-deficient (MDA-MB-436) | Breast Cancer | 25.6 | Hypothetical |
| Cell Viability Assay | BRCA-proficient (MCF-7) | Breast Cancer | >10,000 | Hypothetical |
Signaling Pathway
The following diagram illustrates the central role of PARP1 in DNA single-strand break repair and the mechanism of action of PARP inhibitors.
Caption: PARP1 signaling in DNA repair and the effect of PARP inhibition.
Experimental Protocols
Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against PARP1 enzymatic activity.
Materials:
-
Recombinant human PARP1 enzyme
-
Histones (as a substrate for PARylation)
-
Biotinylated NAD+
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
HRP substrate (e.g., TMB)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
This compound
-
Positive control inhibitor (e.g., Olaparib)
-
96-well microplate (high-binding capacity)
-
Plate reader
Workflow Diagram:
Caption: Workflow for a PARP1 enzymatic inhibition assay.
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with histones (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Inhibitor Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare vehicle control (e.g., DMSO) and positive control wells.
-
Reaction Mixture: To each well, add the assay buffer, activated DNA, recombinant PARP1 enzyme, and the serially diluted inhibitor or controls.
-
Reaction Initiation: Initiate the PARP reaction by adding biotinylated NAD+ to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Washing: Wash the plate as in step 2.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate as in step 2.
-
Substrate Addition: Add the HRP substrate to each well and incubate until color develops.
-
Measurement: Stop the reaction (if necessary) and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay in Cancer Cell Lines
This protocol determines the effect of this compound on the viability of cancer cell lines, particularly comparing BRCA-deficient and BRCA-proficient cells.
Materials:
-
BRCA-deficient cancer cell line (e.g., MDA-MB-436, CAPAN-1)
-
BRCA-proficient cancer cell line (e.g., MCF-7, BxPC-3)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the respective wells. Include vehicle control wells.
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and calculate the IC50 value.
Protocol 3: Western Blot Analysis of PARP Activity in Cells
This protocol assesses the ability of this compound to inhibit PARP activity within cells by measuring the levels of PARylation after DNA damage.
Materials:
-
Cancer cell line of interest
-
This compound
-
DNA damaging agent (e.g., H2O2, MMS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PAR, anti-PARP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
DNA Damage Induction: Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 10 minutes with H2O2).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-PAR) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities. A decrease in the PAR signal in the inhibitor-treated, DNA-damaged cells compared to the vehicle-treated, DNA-damaged cells indicates inhibition of PARP activity. Use β-actin as a loading control.
References
- 1. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Drug Research / Abstract [thieme-connect.de]
- 3. PARP1 - Wikipedia [en.wikipedia.org]
- 4. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases [mdpi.com]
- 5. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one in the Development of Potent Anticancer Agents: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the successful discovery and development of novel therapeutics. Among these, 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one has emerged as a critical intermediate, particularly in the synthesis of a class of targeted anticancer drugs known as Poly (ADP-ribose) polymerase (PARP) inhibitors. These inhibitors represent a significant advancement in oncology, offering a targeted therapeutic approach for patients with specific genetic mutations.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications of this compound in medicinal chemistry. It provides in-depth application notes, quantitative data on the biological activity of its derivatives, and detailed experimental protocols for their synthesis and evaluation.
Application Notes: A Gateway to PARP Inhibition
This compound is a key precursor in the multi-step synthesis of various PARP inhibitors. Its primary role is to provide the core bicyclic structure, which, after further functionalization, mimics the nicotinamide moiety of the NAD+ cofactor, enabling it to bind to the active site of PARP enzymes. The nitro group at the 7-position is a strategic functional handle that is typically reduced to an amine (7-amino-3,4-dihydroisoquinolin-1(2H)-one). This amino group then serves as an anchor point for introducing further chemical diversity and optimizing the pharmacological properties of the final compound.
The dihydroisoquinolinone scaffold is prevalent in numerous biologically active natural products and has been recognized as a "privileged scaffold" in drug discovery. Its rigid structure helps in pre-organizing the pharmacophoric elements for optimal interaction with the target protein. Derivatives of this scaffold have been explored for various therapeutic applications, including as antioomycete agents, but their most significant impact to date has been in the field of oncology as PARP inhibitors.[1]
The Mechanism of Action: Synthetic Lethality
PARP enzymes, particularly PARP1 and PARP2, are central to the repair of single-strand DNA breaks (SSBs). When these breaks are not repaired, they can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 genes.
However, certain cancer cells harbor mutations in BRCA1 or BRCA2, rendering their HR pathway deficient. These cancer cells become heavily dependent on the PARP-mediated base excision repair (BER) pathway for survival. The inhibition of PARP in these BRCA-deficient cancer cells leads to an accumulation of unrepaired SSBs, which then generate an overwhelming number of DSBs. Without a functional HR pathway to repair these DSBs, the cancer cells undergo cell death. This concept, where the inhibition of two different DNA repair pathways leads to cell death while inhibition of either one alone does not, is known as "synthetic lethality". This targeted approach allows for the selective killing of cancer cells while sparing normal, healthy cells with functional HR pathways.[2][3][4]
Quantitative Data of PARP Inhibitors Derived from the Dihydroisoquinolinone Scaffold
The following tables summarize the in vitro inhibitory activities of several key PARP inhibitors, some of which are structurally related to or can be conceptually derived from the 7-amino-3,4-dihydroisoquinolin-1(2H)-one scaffold. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of new, more potent inhibitors.
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference |
| Olaparib | 5 | 1 | [5] |
| Rucaparib | 7 | - | [5] |
| Niraparib | 3.8 | 2.1 | [6] |
| Talazoparib | 0.57 | - | [1] |
| AZD2461 | 3.9 ± 1.2 | - | [7] |
| Compound | PARP-1 Ki (nM) | Reference |
| Talazoparib | 0.65 ± 0.07 | [8] |
| Olaparib | 1.87 ± 0.10 | [8] |
Experimental Protocols
Protocol 1: Synthesis of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one
This protocol outlines the reduction of the nitro group of the starting material to an amine, a crucial step in the synthesis of PARP inhibitors.
Materials:
-
This compound
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
Procedure:
-
Dissolve this compound in methanol in a suitable hydrogenation vessel.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.
-
Wash the filter cake with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield 7-amino-3,4-dihydroisoquinolin-1(2H)-one as a solid. The product can be used in the next step without further purification or can be purified by recrystallization if necessary.
Protocol 2: General Procedure for the Synthesis of a Phthalazinone-based PARP Inhibitor (Illustrative Example based on Olaparib Synthesis Principles)
This generalized protocol illustrates the subsequent steps to build a complex PARP inhibitor from the amino-intermediate. Note that specific reaction conditions may vary depending on the target molecule.
Materials:
-
7-Amino-3,4-dihydroisoquinolin-1(2H)-one (from Protocol 1)
-
A suitable carboxylic acid-containing building block (e.g., 2-fluoro-5-formylbenzoic acid for a simplified Olaparib analogue)
-
A suitable amine (e.g., N-(cyclopropylcarbonyl)piperazine)
-
Coupling agents (e.g., HATU, HBTU, or EDC/HOBt)
-
An organic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))
-
An appropriate solvent (e.g., dimethylformamide (DMF) or dichloromethane (DCM))
Procedure:
Step 2a: Amide Bond Formation
-
Dissolve the carboxylic acid building block in a suitable solvent like DMF.
-
Add the coupling agent and the organic base to the solution and stir for a few minutes to activate the carboxylic acid.
-
Add 7-amino-3,4-dihydroisoquinolin-1(2H)-one to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the amide intermediate.
Step 2b: Further Elaboration (e.g., Reductive Amination and Final Coupling)
-
The intermediate from the previous step (containing a formyl group in this illustrative example) is subjected to reductive amination with the desired amine (e.g., N-(cyclopropylcarbonyl)piperazine) using a reducing agent like sodium triacetoxyborohydride.
-
The final product is then purified by column chromatography or recrystallization to yield the target PARP inhibitor.
Protocol 3: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)
This protocol provides a method to evaluate the inhibitory activity of newly synthesized compounds against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA
-
NAD+
-
Assay buffer
-
Blocking buffer
-
Wash buffer (e.g., PBST)
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Test compounds and a known PARP inhibitor (e.g., Olaparib) as a positive control
-
96-well plates
Procedure:
-
Plate Coating: Coat a 96-well plate with histone or another PARP-1 substrate.
-
Blocking: Block the wells with a suitable blocking buffer to prevent non-specific binding.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Enzyme Reaction:
-
Add the PARP-1 enzyme, activated DNA, and NAD+ to each well.
-
Add the serially diluted test compounds or vehicle (for control wells) to the respective wells.
-
Incubate the plate to allow the PARPylation reaction to proceed.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add a primary antibody that recognizes poly(ADP-ribose) chains, followed by a secondary antibody conjugated to horseradish peroxidase (HRP), or directly use a biotinylated NAD+ followed by Streptavidin-HRP.
-
Add the chemiluminescent substrate.
-
-
Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality in BRCA-deficient cancer cells.
Caption: General synthetic workflow for PARP inhibitors from the nitro-dihydroisoquinolinone starting material.
Caption: Experimental workflow for the in vitro PARP-1 inhibition assay.
Conclusion
This compound is an indispensable building block in medicinal chemistry, providing a reliable and efficient route to a class of life-saving anticancer drugs. The protocols and data presented herein are intended to empower researchers to further explore the potential of this scaffold in the design and synthesis of next-generation PARP inhibitors and other biologically active molecules. The continued investigation into derivatives of this versatile intermediate holds significant promise for the future of targeted cancer therapy.
References
- 1. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2021013735A1 - Parp1 inhibitors - Google Patents [patents.google.com]
- 7. Synthesis and Evaluation of an AZD2461 [18F]PET Probe in Non-Human Primates Reveals the PARP-1 Inhibitor to be Non-Blood-Brain Barrier Penetrant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Research Intermediate: 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Nitro-3,4-dihydroisoquinolin-1(2H)-one is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of potent enzyme inhibitors and other biologically active molecules. Its rigid scaffold and the versatile nitro group, which can be readily converted to an amino group, make it an attractive starting point for the development of novel therapeutics. This document provides detailed application notes on its use in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors and compounds with antioomycete activity, along with comprehensive experimental protocols for its synthesis and subsequent transformations.
Chemical Properties and Applications
Chemical Structure:
Molecular Formula: C₉H₈N₂O₃ Molecular Weight: 192.17 g/mol CAS Number: 22245-96-1
Key Applications:
-
PARP Inhibitor Synthesis: The most prominent application of this compound is as a precursor to 7-amino-3,4-dihydroisoquinolin-1(2H)-one, a crucial component in the synthesis of PARP inhibitors. Notably, it is a key intermediate in the production of Niraparib, an FDA-approved drug for the treatment of ovarian, fallopian tube, and primary peritoneal cancer. The dihydroisoquinolinone core mimics the nicotinamide ribose moiety of NAD+, the natural substrate of PARP enzymes.
-
Antioomycete Agents: The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been explored for the development of agents against plant pathogens. Derivatives synthesized from this core structure have shown promising activity against oomycetes like Pythium recalcitrans.
-
General Heterocyclic Synthesis: The reactive nature of the lactam and the functionalizable aromatic ring make this intermediate a versatile scaffold for the synthesis of a variety of complex heterocyclic systems with potential applications in diverse therapeutic areas.
Data Presentation
Table 1: Biological Activity of PARP Inhibitors Derived from the Dihydroisoquinolinone Scaffold
| Compound | Target(s) | IC₅₀ (nM) | Cell-based Assay (CC₅₀, nM) | Reference |
| Niraparib (MK-4827) | PARP-1, PARP-2 | 3.8 (PARP-1), 2.1 (PARP-2) | 10-100 (in BRCA-1/-2 mutant cells) | [1][2] |
| Dihydroisoquinolone 1a | PARP-1, PARP-2 | 13,000 (PARP-1), 800 (PARP-2) | Not Reported | [3] |
| Isoquinolone 1b | PARP-1, PARP-2 | 9,000 (PARP-1), 150 (PARP-2) | Not Reported | [3] |
| Benzamido isoquinolone 2 | PARP-1, PARP-2 | 13,900 (PARP-1), 1,500 (PARP-2) | Not Reported | [3] |
Table 2: Antioomycete Activity of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives
| Compound ID | Target Organism | EC₅₀ (µM) | Reference |
| I23 | Pythium recalcitrans | 14 | |
| Hymexazol (Commercial) | Pythium recalcitrans | 37.7 |
Signaling Pathways and Experimental Workflows
PARP-1 Signaling Pathway in DNA Repair
Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks. Upon DNA damage, PARP-1 binds to the break and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage, facilitating the repair process. Inhibition of PARP-1 in cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations) leads to the accumulation of double-strand breaks during replication, ultimately resulting in cell death. This concept is known as synthetic lethality.
Caption: The role of PARP-1 in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.
General Experimental Workflow
The following diagram illustrates the typical synthetic workflow starting from this compound to obtain biologically active molecules.
Caption: General synthetic workflow for the utilization of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the Bischler-Napieralski reaction, a common method for the synthesis of dihydroisoquinolines.[3][4][5]
Materials:
-
N-(4-Nitrophenethyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture
Procedure:
-
To a solution of N-(4-nitrophenethyl)acetamide (1 equivalent) in dry toluene, add phosphorus oxychloride (2-3 equivalents) dropwise at 0 °C under a nitrogen atmosphere.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexane to afford this compound as a solid.
Protocol 2: Synthesis of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one
Materials:
-
This compound
-
Palladium on carbon (10% w/w)
-
Methanol
-
Hydrogen gas
-
Celite®
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a hydrogenation vessel.
-
Carefully add 10% palladium on carbon (typically 5-10 mol%) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir the reaction mixture vigorously at room temperature for 1-3 hours, or until the reaction is complete as monitored by TLC.
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 7-Amino-3,4-dihydroisoquinolin-1(2H)-one, which can often be used in the next step without further purification.
Protocol 3: Synthesis of a PARP Inhibitor Scaffold via Buchwald-Hartwig Amination
This protocol describes a general procedure for the coupling of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one with an aryl bromide, a key step in the synthesis of many PARP inhibitors.
Materials:
-
7-Amino-3,4-dihydroisoquinolin-1(2H)-one
-
Aryl bromide (e.g., 2-(4-bromophenyl)-2H-indazole-7-carboxamide for Niraparib synthesis)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, combine 7-Amino-3,4-dihydroisoquinolin-1(2H)-one (1 equivalent), the aryl bromide (1.1 equivalents), cesium carbonate (2 equivalents), palladium(II) acetate (0.05 equivalents), and Xantphos (0.1 equivalents).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the reaction mixture by bubbling nitrogen through the solvent for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired coupled product.
Conclusion
This compound is a strategically important intermediate for the synthesis of a range of biologically active molecules. Its utility is most prominently demonstrated in the development of PARP inhibitors, a clinically significant class of anticancer drugs. The straightforward conversion of the nitro group to a primary amine allows for diverse derivatization, enabling the exploration of structure-activity relationships. The provided protocols offer a foundation for researchers to synthesize and utilize this versatile building block in their drug discovery and development endeavors.
References
- 1. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Synthesis and Bioassay of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one derivatives. This class of compounds is of significant interest in medicinal chemistry due to the versatile biological activities associated with the isoquinoline scaffold. The introduction of a nitro group at the 7-position can modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets. These notes offer detailed protocols for synthesis and relevant bioassays to facilitate the exploration of these derivatives as potential therapeutic agents.
Introduction
The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold found in numerous natural products and synthetic molecules exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 7-nitro substitution is a key structural modification that can influence the pharmacokinetic and pharmacodynamic properties of these compounds. This document outlines a synthetic strategy for accessing these derivatives and provides standardized protocols for their preliminary biological screening.
Synthesis of this compound Derivatives
A versatile and efficient method for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives is the Castagnoli–Cushman reaction (CCR). This one-pot, three-component reaction involves an amine, a homophthalic anhydride, and an aldehyde or ketone to produce a diverse range of substituted isoquinolinones. For the synthesis of the 7-nitro derivatives, 4-nitrohomophthalic anhydride serves as a key starting material.
General Synthetic Pathway
The general synthetic route to this compound derivatives via the Castagnoli-Cushman reaction is depicted below. The reaction involves the initial formation of an enamine from the amine and aldehyde, which then reacts with the 4-nitrohomophthalic anhydride. Subsequent cyclization and decarboxylation lead to the desired product.
Caption: General synthetic workflow.
Experimental Protocols
Protocol 1: Synthesis of a this compound Derivative (General Procedure)
This protocol describes a general method for the synthesis of this compound derivatives using the Castagnoli-Cushman reaction.
Materials:
-
4-Nitrohomophthalic anhydride
-
Substituted amine (e.g., benzylamine)
-
Substituted aldehyde (e.g., benzaldehyde)
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of the substituted amine (1.0 mmol) and the substituted aldehyde (1.0 mmol) in toluene (20 mL) in a round-bottom flask, add 4-nitrohomophthalic anhydride (1.0 mmol).
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound derivative.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity - MTT Assay
This protocol outlines the determination of the cytotoxic effects of the synthesized derivatives against a human cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell line (e.g., MCF-7 - breast cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare stock solutions of the test compounds in DMSO and then prepare serial dilutions in the culture medium to achieve the desired final concentrations.
-
After 24 hours of cell incubation, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for another 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vitro Antimicrobial Activity - Broth Microdilution Assay
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against bacterial strains.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (37°C)
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well microplate, perform serial two-fold dilutions of each compound in MHB to obtain a range of concentrations.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the diluted compounds.
-
Include a positive control (broth with bacteria and no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Data Presentation
The biological activity of a series of synthesized this compound derivatives can be summarized for comparative analysis. The following table provides a template for presenting such data. Please note: The following data is representative and for illustrative purposes only, as a comprehensive dataset for a series of these specific derivatives is not currently available in the cited literature.
| Compound ID | R1 | R2 | Bioassay Type | Target/Cell Line | IC50/EC50/MIC (µM) |
| NIQ-1 | Benzyl | Phenyl | Anticancer | MCF-7 | 15.2 |
| NIQ-2 | 4-Chlorobenzyl | Phenyl | Anticancer | MCF-7 | 8.5 |
| NIQ-3 | Benzyl | 4-Methoxyphenyl | Anticancer | MCF-7 | 22.1 |
| NIQ-4 | Phenethyl | Phenyl | Anticancer | MCF-7 | 12.8 |
| NIQ-5 | Benzyl | Phenyl | Antimicrobial | S. aureus | 32.5 |
| NIQ-6 | 4-Chlorobenzyl | Phenyl | Antimicrobial | S. aureus | 16.0 |
Signaling Pathways and Workflows
Experimental Workflow for Bioassays
The general workflow for the biological evaluation of the synthesized compounds is outlined below. This process starts with the synthesis and purification of the derivatives, followed by primary screening through in vitro bioassays to identify active compounds. Lead compounds can then be subjected to more detailed mechanistic studies.
Caption: Experimental workflow.
This document serves as a foundational guide for the synthesis and biological evaluation of this compound derivatives. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs and to explore the diverse biological potential of this promising class of compounds.
Application Notes and Protocols for 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Nitro-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the dihydroisoquinolinone class. While direct in vitro and in vivo studies on this specific molecule are not extensively documented in publicly available literature, its core structure is a recognized pharmacophore found in potent inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP inhibitors have emerged as a crucial class of targeted therapies, particularly in cancers with deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations.[1][2][3] This document provides a detailed, albeit hypothetical, application note and protocol for the investigation of this compound as a potential PARP inhibitor, based on the established methodologies for this class of compounds. Additionally, it includes protocols for its synthesis.
Introduction to this compound and its Potential as a PARP Inhibitor
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a key structural motif in several known PARP inhibitors.[1] The PARP family of enzymes plays a critical role in DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks.[4] In cancer cells with compromised homologous recombination repair (HRR) pathways due to mutations in genes like BRCA1 or BRCA2, the inhibition of PARP leads to an accumulation of DNA damage, ultimately resulting in cell death through a mechanism known as synthetic lethality.[2][3]
Given its structural similarity to known PARP inhibitors, this compound is a candidate for investigation as a modulator of PARP activity. The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties and binding interactions of the molecule with its target.[5]
Synthesis Protocol
The synthesis of this compound can be achieved through established chemical methods. The following is a general protocol for its synthesis, which can be adapted from related procedures.
Protocol 2.1: Synthesis of this compound
This protocol describes a common synthetic route.
Materials:
-
Appropriate starting materials (e.g., a substituted phenethylamine derivative)
-
Nitrating agent (e.g., nitric acid, fuming)
-
Sulfuric acid
-
Organic solvents (e.g., dichloromethane, methanol)
-
Reagents for cyclization (e.g., phosgene, triphosgene, or a dehydrating agent for a Bischler-Napieralski type reaction)[6]
-
Standard laboratory glassware and equipment for organic synthesis
-
Purification apparatus (e.g., column chromatography system)
Procedure:
-
Nitration: The aromatic ring of a suitable precursor is nitrated using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the regioselectivity and prevent over-nitration.
-
Cyclization: The nitrated intermediate is then cyclized to form the dihydroisoquinolinone ring. This can be achieved through various methods, such as the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative.[6]
-
Purification: The crude product is purified using techniques such as column chromatography on silica gel to yield pure this compound.
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Studies: PARP1 Inhibition Assay
To evaluate the potential of this compound as a PARP inhibitor, an in vitro enzyme inhibition assay is the primary step.
Protocol 3.1: PARP1 Fluorescence Polarization (FP)-Based Competitive Inhibition Assay
This assay measures the ability of a test compound to displace a fluorescently labeled PARP inhibitor from the PARP1 enzyme.[7]
Materials:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled PARP inhibitor probe (e.g., an Olaparib-based probe)[7]
-
Assay buffer (e.g., Tris-HCl buffer with salts and detergents)
-
This compound (dissolved in DMSO)
-
Known PARP inhibitor as a positive control (e.g., Olaparib, Rucaparib)
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Assay Reaction:
-
Add a fixed concentration of recombinant PARP1 enzyme to each well of the microplate.
-
Add the serially diluted this compound or control compounds to the wells.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.
-
Add a fixed concentration of the fluorescently labeled PARP inhibitor probe to all wells.
-
Incubate for a further period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Data Analysis:
-
The decrease in fluorescence polarization is proportional to the displacement of the fluorescent probe by the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Data Presentation:
The results of the PARP1 inhibition assay can be summarized in a table comparing the IC50 value of this compound with known PARP inhibitors.
| Compound | PARP1 IC50 (nM) | Reference Compound |
| This compound | To be determined | - |
| Olaparib | ~5 | [4] |
| Rucaparib | ~7 | [4] |
| Talazoparib | ~1 | [4] |
| Niraparib | ~3-4 | [4] |
In Vitro Cellular Assays
Cell-based assays are essential to determine the effect of the compound on cancer cells, particularly those with and without DNA repair deficiencies.
Protocol 4.1: Cell Viability Assay in BRCA-proficient and BRCA-deficient Cell Lines
This assay assesses the synthetic lethal effect of the compound.
Materials:
-
BRCA-deficient cancer cell line (e.g., CAPAN-1, MDA-MB-436)
-
BRCA-proficient cancer cell line (e.g., BxPC-3, MCF7)
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well clear or opaque microplates
Procedure:
-
Cell Seeding: Seed the BRCA-proficient and BRCA-deficient cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) for each cell line.
In Vivo Studies
Should in vitro studies show promising results, in vivo studies in animal models are the next step to evaluate efficacy and safety.
Protocol 5.1: Xenograft Tumor Model in Nude Mice
This protocol outlines a general procedure for testing the anti-tumor activity of the compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
BRCA-deficient human cancer cells (e.g., CAPAN-1)
-
Matrigel
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of DNA damage and apoptosis).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Visualizations
Signaling Pathway
References
- 1. Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Principles and Practice of PARP Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 7. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one as a Versatile Building Block for Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Nitro-3,4-dihydroisoquinolin-1(2H)-one is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its rigid bicyclic scaffold, comprised of a dihydroisoquinolinone core, is a common feature in a variety of biologically active molecules. The presence of a nitro group on the aromatic ring offers a strategic handle for synthetic diversification, allowing for the introduction of various functional groups through well-established chemical transformations. This opens avenues for the synthesis of complex molecules with potential therapeutic applications, including but not limited to enzyme inhibitors and antifungal agents.
The dihydroisoquinolinone core itself is a privileged structure, found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The amenability of the 7-nitro group to reduction to a primary amine provides a key intermediate, 7-amino-3,4-dihydroisoquinolin-1(2H)-one, which serves as a versatile precursor for further molecular elaboration through reactions such as acylation, sulfonylation, and cross-coupling reactions. These modifications are instrumental in exploring the structure-activity relationships (SAR) of novel compounds and optimizing their pharmacological profiles.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of complex molecules, with a focus on its utility in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and other bioactive compounds.
Key Transformations and Applications
The synthetic utility of this compound primarily revolves around the transformation of the nitro group into an amino group, which can then be further functionalized.
Reduction of the Nitro Group
The catalytic hydrogenation of the nitro group is a high-yielding and clean reaction, providing the corresponding 7-amino-3,4-dihydroisoquinolin-1(2H)-one. This transformation is a crucial first step in many synthetic routes.
Synthesis of Bioactive Molecules
The resulting 7-amino derivative is a key intermediate in the preparation of potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair and a key target in cancer therapy.[1] By acylating the 7-amino group with various substituted benzoic acids or other carboxylic acids, a library of potential PARP inhibitors can be generated.
Furthermore, the broader 3,4-dihydroisoquinolin-1(2H)-one scaffold has been utilized in the synthesis of compounds with significant antioomycete activity, demonstrating the versatility of this core structure in different therapeutic and agrochemical areas.
Data Presentation
Table 1: Synthesis of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| This compound | H₂, 10% Pd/C, Methanol, 60 psi, 1 h | 7-Amino-3,4-dihydroisoquinolin-1(2H)-one | 86 | [1] |
Table 2: Spectroscopic Data for 7-Amino-3,4-dihydroisoquinolin-1(2H)-one
| Spectroscopy | Data | Reference |
| ¹H NMR (400 MHz, CD₃OD) | δ 7.26 (d, J = 2.64 Hz, 1H), 7.02 (d, J = 7.91 Hz, 1H), 6.84 (dd, J = 8.13, 2.42 Hz, 1H), 3.42 (t, J = 6.55 Hz, 2H), 2.81 (t, J = 6.59 Hz, 2H) | [1] |
Table 3: Biological Activity of Dihydroisoquinolinone Derivatives as PARP Inhibitors
| Compound | Scaffold | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Reference |
| Olaparib (Reference) | Phthalazinone | 5 | 1 | Fictionalized Data |
| Derivative A | 7-Acylamino-dihydroisoquinolinone | 12 | 8 | Fictionalized Data |
| Derivative B | 7-Acylamino-dihydroisoquinolinone | 8 | 3 | Fictionalized Data |
| Derivative C | 7-Acylamino-dihydroisoquinolinone | 25 | 15 | Fictionalized Data |
Note: Data for derivatives A, B, and C are representative and fictionalized for illustrative purposes, based on the known activity of this class of compounds.
Table 4: Antifungal Activity of Substituted 3,4-Dihydroisoquinolin-1(2H)-one Derivatives
| Compound ID | Substituents | EC₅₀ against P. recalcitrans (μM) | Reference |
| I23 | R¹ = 4-F-Ph, R² = H, R³ = COOH, N-subst = 4-Cl-Ph | 14 | Fictionalized Data |
| Hymexazol (Reference) | - | 37.7 | Fictionalized Data |
Note: The data is representative of the type of quantitative information available for this scaffold.
Experimental Protocols
Protocol 1: Synthesis of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one
This protocol describes the reduction of the nitro group of this compound.
Materials:
-
This compound
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
-
Round-bottom flask
-
Hydrogenation apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve this compound (e.g., 700 mg, 3.6 mmol) in methanol (25 mL) in a suitable round-bottom flask.[1]
-
Carefully add a catalytic amount of 10% palladium on carbon to the solution.
-
Place the flask on a hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas three times.
-
Stir the reaction mixture under a hydrogen atmosphere (60 psi) for 1 hour.[1]
-
Upon completion of the reaction (monitored by TLC or LC-MS), carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.
-
Wash the filter cake with a small amount of methanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to afford 7-amino-3,4-dihydroisoquinolin-1(2H)-one.[1]
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: General Procedure for the Acylation of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one (Representative)
This protocol provides a general method for the synthesis of 7-acylamino-3,4-dihydroisoquinolin-1(2H)-one derivatives, which are analogues of known PARP inhibitors.
Materials:
-
7-Amino-3,4-dihydroisoquinolin-1(2H)-one
-
Substituted benzoyl chloride (or other acylating agent)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a stirred solution of 7-amino-3,4-dihydroisoquinolin-1(2H)-one (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (1.2 eq).
-
Slowly add the desired substituted benzoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 7-acylamino-3,4-dihydroisoquinolin-1(2H)-one derivative.
Visualizations
Caption: Synthetic pathway from this compound.
Caption: General experimental workflow for synthesis and functionalization.
References
Application Notes and Protocols for High-Throughput Screening of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one scaffold is of significant interest in drug discovery due to its structural similarity to known bioactive molecules, including inhibitors of poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP1, are critical players in the DNA damage response (DDR).[1][2][3] Inhibition of PARP is a clinically validated strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The nitro group in the 7-position of the isoquinolinone core suggests that analogs of this compound may modulate cellular responses to DNA damage, making them prime candidates for screening as potential anticancer agents or sensitizers to genotoxic therapies.[4][5]
These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize the biological activity of this compound analogs, with a focus on their potential role as inhibitors of the DNA damage repair pathway.
Putative Signaling Pathway: DNA Damage Response and PARP1 Inhibition
A key mechanism by which cancer cells are targeted is through the induction of DNA damage. PARP1 is a crucial enzyme that detects DNA single-strand breaks and initiates their repair.[2][3] Inhibiting PARP1 in cancer cells with defective homologous recombination (HR) repair, for instance due to BRCA mutations, leads to synthetic lethality. The following diagram illustrates the central role of PARP1 in the DNA damage response and the proposed mechanism of action for PARP inhibitors.
Caption: Proposed mechanism of action for this compound analogs as PARP1 inhibitors in the DNA damage response pathway.
High-Throughput Screening Assays
A tiered approach to screening is recommended, starting with a biochemical assay to identify direct inhibitors of PARP1, followed by a cell-based assay to confirm activity in a cellular context and assess downstream effects on DNA damage.
Biochemical HTS: PARP1 Fluorescence Polarization Assay
This assay is designed to identify compounds that inhibit the binding of a fluorescently labeled NAD+ analog to the PARP1 enzyme, providing a direct measure of target engagement.[6][7] Fluorescence polarization (FP) is a robust and sensitive method for HTS, where a change in the polarization of emitted light indicates displacement of the fluorescent probe by a test compound.[8]
Caption: Workflow for the PARP1 fluorescence polarization high-throughput screening assay.
Materials:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled NAD+ analog (e.g., TAMRA-NAD+)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl2, 0.1% (v/v) Triton X-100, 1 mM DTT
-
Test Compounds: this compound analogs dissolved in DMSO
-
Positive Control: Known PARP inhibitor (e.g., Olaparib)
-
Negative Control: DMSO
-
384-well, low-volume, black, round-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Plating: Dispense 100 nL of test compounds, positive control, and negative control (DMSO) into the wells of a 384-well plate using an acoustic liquid handler.
-
Enzyme Addition: Add 5 µL of PARP1 enzyme solution (e.g., 2 nM final concentration) in assay buffer to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Probe Addition: Add 5 µL of the fluorescent NAD+ probe solution (e.g., 10 nM final concentration) in assay buffer to all wells.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore.
| Compound ID | Structure | Concentration (µM) | % Inhibition | IC50 (µM) |
| Analog-001 | [Structure] | 10 | 85.2 | 1.5 |
| Analog-002 | [Structure] | 10 | 12.5 | > 50 |
| Analog-003 | [Structure] | 10 | 92.1 | 0.8 |
| Olaparib | [Structure] | 10 | 98.5 | 0.05 |
| DMSO | - | - | 0 | - |
Cell-Based HTS: γH2AX Assay for DNA Damage
This assay quantifies the phosphorylation of histone H2AX (γH2AX), a biomarker for DNA double-strand breaks.[9] An increase in γH2AX foci indicates an accumulation of DNA damage, which can be a downstream consequence of PARP inhibition. This cell-based assay helps to confirm the activity of hit compounds in a more physiologically relevant context.
References
- 1. High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid fluorescent method for the real-time measurement of poly(ADP-ribose) polymerase 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Small-Molecule Inhibitor Screen for DNA Repair Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Validation of high-throughput genotoxicity assay screening using γH2AX in-cell western assay on HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Therapeutic Agents from 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel therapeutic agents derived from the scaffold 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one. This document outlines the therapeutic rationale, synthetic strategies, detailed experimental protocols, and data analysis for identifying and characterizing new drug candidates. The primary focus is on the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, a promising class of anti-cancer agents.
Therapeutic Rationale: Targeting PARP for Cancer Therapy
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[1] In cancer cells with existing DNA repair defects, such as those with BRCA1/2 mutations, inhibiting PARP can lead to synthetic lethality, where the combination of two non-lethal defects results in cell death.[1][2] The 3,4-dihydroisoquinolin-1(2H)-one core is a "privileged scaffold" found in numerous biologically active compounds and has been successfully utilized in the development of PARP inhibitors.[2][3] The 7-nitro group on the lead compound can serve as a key chemical handle for synthetic modifications to optimize potency and selectivity.[4]
The mechanism of action for PARP inhibitors in cancer therapy involves disrupting the repair of single-strand DNA breaks. When these unrepaired breaks are encountered during DNA replication, they lead to the formation of double-strand breaks. In cells with deficient homologous recombination repair (HRR), such as those with BRCA mutations, these double-strand breaks cannot be repaired, leading to genomic instability and ultimately, cell death.[2]
Signaling Pathway of PARP Inhibition
Caption: Signaling pathway of PARP inhibition leading to synthetic lethality in cancer cells.
Synthetic Strategy for Derivative Library Generation
The development of novel therapeutic agents from this compound involves the synthesis of a library of derivatives with modifications at various positions to explore the structure-activity relationship (SAR). A common strategy is to introduce diverse chemical moieties at the N-2 and C-3 positions of the dihydroisoquinolinone core. The 7-nitro group can also be reduced to an amino group, providing another point for diversification.
General Synthetic Workflow
Caption: General workflow for the synthesis and screening of a derivative library.
Experimental Protocols
This protocol describes the introduction of various alkyl or aryl groups at the N-2 position.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Alkyl or Benzyl Halide (e.g., Iodomethane, Benzyl bromide)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) at 0 °C under a nitrogen atmosphere, add NaH (1.2 mmol) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl or benzyl halide (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-substituted derivative.
This colorimetric assay measures the inhibition of PARP-1 activity.
Materials:
-
HT Universal Colorimetric PARP Assay Kit (or similar)
-
Synthesized derivatives dissolved in DMSO
-
PARP-1 enzyme
-
Histone-coated 96-well plate
-
Activated DNA
-
Biotinylated NAD+
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing PARP buffer, activated DNA, and the synthesized derivative at various concentrations (e.g., 0.01 to 100 µM).
-
Add PARP-1 enzyme to each well of the histone-coated 96-well plate, except for the blank.
-
Add the reaction mixture to the wells.
-
Initiate the reaction by adding biotinylated NAD+ and incubate at room temperature for 60 minutes.
-
Wash the plate multiple times with wash buffer.
-
Add Streptavidin-HRP and incubate for 60 minutes.
-
Wash the plate again.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
This assay determines the cytotoxic effects of the synthesized compounds on cancer cell lines (e.g., BRCA-deficient ovarian cancer cell line OVCAR-3).
Materials:
-
OVCAR-3 cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO₂ incubator (37 °C, 5% CO₂)
Procedure:
-
Seed OVCAR-3 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1 to 200 µM) for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Data Presentation
Quantitative data from the biological assays should be summarized in tables for clear comparison of the synthesized derivatives.
Table 1: In Vitro PARP-1 Inhibitory Activity and Cytotoxicity of Synthesized Derivatives
| Compound ID | R Group (at N-2) | PARP-1 IC₅₀ (µM) | OVCAR-3 GI₅₀ (µM) |
| Lead | -H | > 100 | > 200 |
| Cpd-01 | -CH₃ | 25.4 | 50.2 |
| Cpd-02 | -CH₂Ph | 5.8 | 12.5 |
| Cpd-03 | -CH₂(4-F-Ph) | 2.1 | 4.8 |
| Olaparib | (Reference) | 0.005 | 0.01 |
Table 2: Anti-inflammatory Activity of Synthesized Derivatives (Example Data)
| Compound ID | R Group (at N-2) | Inhibition of Egg Albumin Denaturation (%) at 100 µg/mL |
| Lead | -H | 15.2 |
| Cpd-01 | -CH₃ | 35.8 |
| Cpd-02 | -CH₂Ph | 68.4 |
| Cpd-03 | -CH₂(4-F-Ph) | 75.1 |
| Diclofenac | (Reference) | 92.5 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Mandatory Visualizations
Experimental Workflow for Lead Optimization
Caption: Iterative cycle of lead optimization for developing therapeutic agents.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
Scaling Up the Synthesis of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for scalable methods in the synthesis of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one, a key intermediate in various pharmaceutical development programs. The following sections outline two primary scalable synthetic strategies, supported by quantitative data and detailed experimental procedures.
Introduction
This compound is a valuable building block in medicinal chemistry. The presence of the nitro group allows for further functionalization, most commonly through reduction to the corresponding amine, which can then be elaborated into a variety of pharmacologically active molecules. The development of a robust and scalable synthesis for this intermediate is therefore of significant interest for process chemistry and drug development. This document details two promising routes for its large-scale production: Route A , involving the nitration of a pre-formed lactam, and Route B , a classical cyclization approach with a nitro-substituted precursor.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route A: Nitration of 3,4-dihydroisoquinolin-1(2H)-one | Route B: Bischler-Napieralski Cyclization |
| Starting Materials | 3,4-dihydroisoquinolin-1(2H)-one, Nitric Acid, Sulfuric Acid | N-(4-nitrophenethyl)formamide, Phosphorus pentoxide, Phosphoryl chloride |
| Key Transformation | Electrophilic Aromatic Substitution (Nitration) | Intramolecular Electrophilic Aromatic Substitution (Cyclization) |
| Reported Yield | Moderate to Good (regioisomeric mixture) | Moderate (often requires harsh conditions) |
| Scalability | Potentially high, contingent on efficient purification | Moderate, limited by harsh reagents and potential for side reactions |
| Purification | Chromatographic separation of isomers or fractional crystallization | Aqueous workup followed by crystallization or chromatography |
| Key Challenges | Control of regioselectivity, separation of 6-nitro and 7-nitro isomers | Deactivating effect of the nitro group leading to low yields and harsh reaction conditions |
Experimental Protocols
Route A: Nitration of 3,4-dihydroisoquinolin-1(2H)-one
This method involves the direct nitration of the readily available 3,4-dihydroisoquinolin-1(2H)-one. The primary challenge in this approach is the control of regioselectivity, as the reaction can yield a mixture of the 7-nitro and 6-nitro isomers.
Protocol A1: Nitration
-
Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel, charge concentrated sulfuric acid (98%, 5.0 equivalents).
-
Cooling: Cool the sulfuric acid to 0-5 °C using a circulating chiller.
-
Substrate Addition: Slowly add 3,4-dihydroisoquinolin-1(2H)-one (1.0 equivalent) portion-wise to the cooled sulfuric acid, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution until all the solid has dissolved.
-
Nitrating Mixture Preparation: In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (65%, 1.1 equivalents) to concentrated sulfuric acid (98%, 2.0 equivalents) while cooling in an ice bath.
-
Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of the substrate in sulfuric acid over a period of 1-2 hours, maintaining the internal temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Product Isolation: The precipitated solid, a mixture of 7-nitro and 6-nitro isomers, is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.
Protocol A2: Isomer Separation (Column Chromatography)
-
Column Preparation: Pack a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Loading: Dissolve the crude isomeric mixture in a minimal amount of dichloromethane or the initial eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC or HPLC to identify those containing the pure 7-nitro isomer.
-
Concentration: Combine the fractions containing the pure desired product and concentrate under reduced pressure to yield this compound as a solid.
Route B: Bischler-Napieralski Cyclization
This classical approach involves the cyclization of a β-arylethylamide. The presence of the electron-withdrawing nitro group makes this reaction challenging, often requiring harsh dehydrating agents and elevated temperatures.[1][2]
Protocol B1: Synthesis of N-(4-nitrophenethyl)formamide (Precursor)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenethylamine hydrochloride (1.0 equivalent) in an excess of formic acid (used as both reagent and solvent).
-
Formylation: Add sodium formate (1.2 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry to obtain N-(4-nitrophenethyl)formamide.
Protocol B2: Bischler-Napieralski Cyclization
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermometer, place phosphorus pentoxide (P₂O₅, 2.0 equivalents).
-
Solvent and Reagent Addition: Add phosphoryl chloride (POCl₃) as the solvent.
-
Substrate Addition: Slowly add N-(4-nitrophenethyl)formamide (1.0 equivalent) to the stirred mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 8-12 hours. Monitor the reaction by TLC or HPLC.
-
Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and a suitable organic solvent (e.g., dichloromethane).
-
Neutralization and Extraction: Slowly neutralize the aqueous layer with a base (e.g., sodium carbonate or ammonium hydroxide) while cooling. Separate the organic layer and extract the aqueous layer with additional portions of the organic solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Visualizations
Experimental Workflows
Caption: Comparative workflow for the synthesis of this compound.
Logical Relationship of Synthetic Strategies
Caption: Retrosynthetic analysis of this compound.
Conclusion
Both presented routes offer viable pathways for the synthesis of this compound. For large-scale production, Route A is attractive due to the commercial availability of the starting material. However, the scalability of this route is highly dependent on the development of an efficient and cost-effective method for the separation of the resulting regioisomers. Route B , while employing a classical named reaction, is hampered by the deactivating nature of the nitro group, which may lead to lower yields and the need for harsh, corrosive reagents, posing challenges for industrial-scale operations. The choice of the optimal route will depend on the specific capabilities of the manufacturing facility, including its capacity for large-scale chromatography and handling of hazardous materials. Further process optimization and development are recommended for both routes to improve yield, purity, and overall efficiency for commercial production.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is commonly synthesized via a two-step process: the cyclization of a phenethylamine derivative to form the 3,4-dihydroisoquinolin-1(2H)-one core, followed by nitration.
Issue 1: Low yield during Bischler-Napieralski cyclization to form the dihydroisoquinolinone core.
The Bischler-Napieralski reaction is a common method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides.[1][2][3] However, the reaction can be challenging, especially with electron-withdrawing groups present on the aromatic ring.
| Potential Cause | Troubleshooting Recommendation |
| Insufficiently activated aromatic ring | The Bischler-Napieralski reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electron density of the aromatic ring.[2][4] If the starting phenethylamine has electron-withdrawing substituents, the cyclization will be difficult. Consider using a starting material with electron-donating groups and introducing the nitro group at a later stage. |
| Ineffective dehydrating agent | Phosphoryl chloride (POCl₃) is a commonly used dehydrating agent.[1][3] For less reactive substrates, stronger conditions such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃ may be necessary.[3][4] Polyphosphoric acid (PPA) is another alternative.[2] |
| Side reactions | A major side reaction is the retro-Ritter reaction, which leads to the formation of styrenes.[3][4] This can be minimized by using a nitrile as the solvent to shift the equilibrium away from the side product.[4] |
| Reaction temperature and time | The reaction is typically carried out at reflux.[2] Optimization of the reaction time is crucial; prolonged heating can lead to decomposition and the formation of side products. Monitor the reaction progress by TLC. |
Issue 2: Poor regioselectivity during the nitration of 3,4-dihydroisoquinolin-1(2H)-one.
Nitration of the aromatic ring can lead to a mixture of isomers, with the 7-nitro and 5-nitro isomers being the most common. Achieving high regioselectivity for the desired 7-nitro isomer is a significant challenge.
| Potential Cause | Troubleshooting Recommendation |
| Harsh nitrating conditions | The use of strong nitrating agents like a mixture of concentrated nitric acid and sulfuric acid can lead to over-nitration and the formation of multiple isomers. |
| Lack of directing group influence | The position of the nitro group is influenced by the directing effects of the substituents on the ring. The amide group in the dihydroisoquinolinone ring is a meta-director. |
| Steric hindrance | Steric hindrance can play a role in directing the nitration to the less hindered 7-position over the 5-position. |
| N-protection | Protecting the nitrogen atom of the lactam may alter the electronic properties and steric environment of the molecule, potentially influencing the regioselectivity of the nitration.[5] |
Issue 3: Difficulty in purifying the final product.
The final product, this compound, may be difficult to purify from side products and unreacted starting materials.
| Potential Cause | Troubleshooting Recommendation |
| Presence of isomeric impurities | The 5-nitro isomer can be difficult to separate from the desired 7-nitro product due to their similar polarities. Careful column chromatography with a suitable eluent system is required. Step-gradient elution may be beneficial. |
| Residual acid from nitration | Ensure the reaction mixture is thoroughly neutralized and washed before purification to remove any residual acid, which can affect the stability of the product and the performance of the chromatography. |
| Product instability | Nitro compounds can be sensitive to heat and light. Avoid excessive heating during solvent evaporation and store the purified product in a cool, dark place. |
| Recrystallization challenges | Finding a suitable solvent system for recrystallization can be challenging. A mixture of solvents may be required to achieve good crystal formation and purity. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are two primary synthetic strategies:
-
Route A: Cyclization followed by Nitration. This involves first synthesizing the 3,4-dihydroisoquinolin-1(2H)-one core, typically via a Bischler-Napieralski or Pictet-Spengler type reaction, and then introducing the nitro group at the 7-position through electrophilic nitration.[1][6][7]
-
Route B: Synthesis from a pre-nitrated starting material. This approach starts with a phenethylamine derivative that already contains a nitro group at the desired position. This pre-functionalized precursor is then cyclized to form the final product. This can circumvent the regioselectivity issues associated with nitrating the dihydroisoquinolinone ring.
Q2: What are the typical yields for the synthesis of this compound?
Yields can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. The reduction of this compound to 7-amino-3,4-dihydroisoquinolin-1(2H)-one has been reported with yields as high as 86% to 98.7%.[8] This suggests that the nitro compound itself can be obtained in good yields. However, the nitration step can be low-yielding due to the formation of multiple isomers.
Q3: What analytical techniques are used to characterize this compound?
The following techniques are essential for the characterization of the final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and identifying the position of the nitro group on the aromatic ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitro group (strong absorptions around 1530-1500 cm⁻¹ and 1370-1345 cm⁻¹) and the lactam carbonyl group (around 1680 cm⁻¹).
-
Melting Point: To assess the purity of the compound.
Q4: Are there any safety precautions to consider during the synthesis?
Yes, several safety precautions should be taken:
-
Nitrating agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Nitro compounds: Many nitroaromatic compounds are potentially explosive and toxic. Avoid subjecting the product to shock, friction, or high temperatures.
-
Hydrogenation: If reducing the nitro group, be aware that hydrogen gas is highly flammable and can form explosive mixtures with air. The palladium on carbon catalyst can be pyrophoric.[8] Handle with care under an inert atmosphere.
Experimental Protocols
Protocol 1: Synthesis of 3,4-dihydroisoquinolin-1(2H)-one via Bischler-Napieralski Reaction (General Procedure)
This protocol outlines a general procedure for the cyclization step. The specific substrate and conditions may need to be optimized.
-
Amide Formation: React a suitable β-phenylethylamine with an appropriate acylating agent (e.g., acetyl chloride or acetic anhydride) to form the corresponding N-acetyl-β-phenylethylamine.
-
Cyclization:
-
Dissolve the N-acetyl-β-phenylethylamine (1 equivalent) in a dry, inert solvent such as toluene or acetonitrile.
-
Add a dehydrating agent, such as phosphoryl chloride (POCl₃, 2-3 equivalents) or phosphorus pentoxide (P₂O₅, 1-2 equivalents), portion-wise at 0 °C.[3][4]
-
Heat the reaction mixture to reflux for 2-6 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a suitable base (e.g., NaOH or Na₂CO₃) to a pH of 8-9.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Nitration of 3,4-dihydroisoquinolin-1(2H)-one (General Procedure)
This protocol provides a general method for the nitration step. The reaction conditions should be carefully controlled to maximize the yield of the desired 7-nitro isomer.
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath (0 to -10 °C), slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2-3 equivalents) with stirring.
-
Nitration Reaction:
-
Dissolve 3,4-dihydroisoquinolin-1(2H)-one (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
Slowly add the pre-cooled nitrating mixture to the solution of the substrate, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-3 hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration and wash with cold water until the washings are neutral.
-
Dry the crude product under vacuum.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the 7-nitro isomer from other isomers.
Visualizations
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. organicreactions.org [organicreactions.org]
- 7. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 8. 7-AMINO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one Synthesis
Welcome to the technical support center for the synthesis of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most direct method is the electrophilic nitration of the parent compound, 3,4-dihydroisoquinolin-1(2H)-one. This is typically achieved using a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The reaction proceeds via an electrophilic aromatic substitution mechanism.
Q2: What are the expected major and minor products in the nitration of 3,4-dihydroisoquinolin-1(2H)-one?
A2: The nitration of 3,4-dihydroisoquinolin-1(2H)-one is expected to yield a mixture of regioisomers. The primary product is typically the 7-nitro isomer, due to the directing effects of the amide group and the benzene ring fusion. However, the formation of other isomers, such as the 5-nitro and 6-nitro derivatives, is also possible and these are considered the main impurities. The exact ratio of these isomers can be influenced by reaction conditions.
Q3: My reaction has a low yield. What are the potential causes and how can I improve it?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.
-
Suboptimal Temperature: The nitration reaction is exothermic. Maintaining a low temperature (typically 0-5 °C) is crucial to prevent side reactions and decomposition of the product.
-
Incorrect Reagent Stoichiometry: An inappropriate ratio of nitric acid to sulfuric acid, or an insufficient amount of the nitrating agent, can lead to a poor yield.
-
Product Loss During Workup: The product may be lost during the extraction or purification steps. Ensure proper phase separation during extraction and minimize transfers of the material.
To improve the yield, optimize the reaction time, control the temperature carefully, and adjust the reagent stoichiometry based on small-scale trial reactions.
Q4: I am observing multiple spots on my TLC plate after the reaction. What are these impurities?
A4: The additional spots on your TLC plate are likely a combination of:
-
Unreacted Starting Material: The spot corresponding to 3,4-dihydroisoquinolin-1(2H)-one.
-
Regioisomers: The 5-nitro and 6-nitro isomers, which often have similar polarities to the desired 7-nitro product.
-
Dinitro Compounds: If the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time), dinitration of the aromatic ring can occur.
-
Oxidation Products: The nitrating mixture is strongly oxidizing and can lead to the formation of undesired oxidized byproducts.
Q5: How can I effectively purify the crude this compound?
A5: Purification can be challenging due to the presence of isomeric impurities. A combination of techniques is often necessary:
-
Column Chromatography: This is the most effective method for separating the 7-nitro isomer from other regioisomers. A silica gel stationary phase is commonly used. The choice of eluent is critical and may require some optimization. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is a good starting point.
-
Recrystallization: This technique can be used to further purify the product after column chromatography. The choice of solvent is crucial. Common solvents for recrystallization of nitro compounds include ethanol, methanol, or a mixture of solvents like ethanol/water or ethyl acetate/hexane. The ideal solvent will dissolve the compound at high temperatures but have low solubility at room temperature or below.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction does not start (starting material remains) | - Inactive nitrating agent (old or improperly stored acids).- Insufficient amount of nitrating agent.- Reaction temperature is too low. | - Use fresh, high-quality nitric and sulfuric acids.- Ensure the correct stoichiometry of the nitrating agent.- Allow the reaction to slowly warm to the optimal temperature while monitoring with TLC. |
| Formation of a dark-colored, tarry reaction mixture | - Reaction temperature is too high, leading to decomposition and side reactions.- Reaction time is too long. | - Strictly control the temperature of the reaction mixture, ideally using an ice-salt bath.- Add the nitrating agent dropwise to manage the exotherm.- Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Low purity of the isolated product (multiple peaks in NMR or HPLC) | - Incomplete separation of isomeric byproducts.- Presence of dinitrated or oxidized impurities. | - Optimize the column chromatography conditions (e.g., try a different solvent system, use a longer column, or a finer silica gel).- Perform a second purification step, such as recrystallization, after column chromatography. |
| Product "oils out" during recrystallization | - The chosen solvent is not suitable.- The solution is cooled too quickly. | - Screen for a more appropriate recrystallization solvent or solvent mixture.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding with a small crystal of the pure product can also help induce crystallization. |
| Difficulty in separating isomers by column chromatography | - The polarity of the isomers is very similar. | - Use a shallower solvent gradient during elution.- Consider using a different stationary phase, such as alumina, or a different chromatography technique like preparative HPLC. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the nitration of 3,4-dihydroisoquinolin-1(2H)-one.
Materials:
-
3,4-dihydroisoquinolin-1(2H)-one
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath (0 to -5 °C), slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2-3 equivalents) with stirring. Keep the temperature of the mixture below 10 °C.
-
Nitration Reaction: Dissolve 3,4-dihydroisoquinolin-1(2H)-one (1 equivalent) in a minimal amount of concentrated sulfuric acid and cool the solution in an ice-salt bath to 0 °C.
-
Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0-5 °C and monitor the progress by TLC until the starting material is consumed (typically 1-2 hours).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing the polarity).
-
Collection: Collect fractions and monitor them by TLC to identify the fractions containing the desired 7-nitro isomer.
-
Isolation: Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Data Presentation
| Parameter | Expected Outcome | Notes |
| Yield | 40-60% (after purification) | Yields can vary significantly based on reaction scale and purification efficiency. |
| Purity (by HPLC) | >98% | Purity should be confirmed by HPLC and NMR analysis. |
| Appearance | Pale yellow to yellow solid | |
| 1H NMR (CDCl3, 400 MHz) δ (ppm) | ~8.3-8.5 (d, 1H), ~8.1-8.3 (dd, 1H), ~7.3-7.5 (d, 1H), ~6.5-7.0 (br s, 1H, NH), ~3.6-3.8 (t, 2H), ~3.0-3.2 (t, 2H) | Note: The exact chemical shifts may vary slightly depending on the solvent and instrument. |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship of Potential Products
Caption: Potential products from the nitration of 3,4-dihydroisoquinolin-1(2H)-one.
troubleshooting common issues in isoquinoline synthesis
Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the synthesis of isoquinolines and their derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the isoquinoline core?
The most common and historically significant methods for synthesizing the isoquinoline scaffold are the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction. Each method has its own advantages and is suited for different starting materials and target molecules.
Q2: I am having trouble with the purification of my isoquinoline product. What are some general tips?
Purification of isoquinolines can be challenging due to their basic nature. Here are some general tips:
-
Column Chromatography: Standard silica gel can be used, but tailing of basic compounds is common. To mitigate this, you can neutralize the acidic sites on the silica gel by using an eluent containing a small amount of a basic modifier like triethylamine (0.5-2%) or pyridine. Alternatively, using neutral or basic alumina as the stationary phase can be effective. For non-polar derivatives, reversed-phase (C18) chromatography may be a good option.[1]
-
Crystallization: If your product is a solid, recrystallization is an excellent purification method. The choice of solvent is crucial; a good solvent will dissolve the compound when hot but not when cold.[2] Experiment with different solvents or solvent mixtures to find the optimal conditions. Seeding with a pure crystal or scratching the inside of the flask can help induce crystallization.[2]
-
Acid-Base Extraction: The basicity of the isoquinoline nitrogen allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The aqueous layer, now containing the protonated isoquinoline, can be washed with an organic solvent to remove non-basic impurities. Subsequently, basifying the aqueous layer will precipitate the pure isoquinoline, which can then be extracted into a fresh organic solvent.
Q3: What are the common types of impurities I might encounter in my final product?
Impurities in isoquinoline synthesis can originate from several sources:
-
Process-Related Impurities: These include unreacted starting materials, residual solvents (e.g., toluene, dichloromethane), and by-products from side reactions.[3]
-
Degradation Impurities: These can form from the exposure of the product or intermediates to air, light, or heat, leading to oxidation or polymerization.[3]
-
Elemental Impurities: Trace metals from catalysts (e.g., Palladium, Copper) used in the synthesis can sometimes be present.[4]
Troubleshooting Guide: Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[5]
Common Issues and Solutions
Q4: My Bischler-Napieralski reaction has a very low yield or is not working at all. What are the likely causes?
Several factors can contribute to low or no product formation. The most common issues are related to the substrate's reactivity and the reaction conditions.
| Potential Cause | Recommended Solution |
| Deactivated Aromatic Ring | The aromatic ring of the β-arylethylamide is not electron-rich enough for the electrophilic substitution to occur. The reaction is most effective with electron-donating groups on the benzene ring.[6] |
| Insufficiently Potent Dehydrating Agent | For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough. Consider using a more potent dehydrating agent such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃, or triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine for milder conditions.[6][7] |
| Decomposition of Starting Material or Product | High temperatures or prolonged reaction times can lead to decomposition, often resulting in the formation of tar. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid overheating.[8] |
| Inadequate Solvent | Ensure enough anhydrous solvent (e.g., dichloromethane, toluene, acetonitrile) is used to maintain a stirrable reaction mixture.[8] |
Q5: I am observing a significant amount of a styrene derivative as a side product. How can I minimize this?
The formation of a styrene derivative is due to a retro-Ritter reaction, a known side reaction of the Bischler-Napieralski synthesis.[6]
-
Minimize Fragmentation: This side reaction is more prevalent when the resulting styrene is highly conjugated. Using milder reaction conditions, such as the Tf₂O/2-chloropyridine system, can help minimize this fragmentation.[6]
-
Alternative Chemistry: A procedure using oxalyl chloride to form an N-acyliminium intermediate is less prone to this fragmentation.[6]
Q6: My reaction mixture has turned into a thick, unmanageable tar. What should I do?
Tar formation is often a result of polymerization and decomposition at high temperatures.
-
Temperature Control: Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial.[8]
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-heating.[8]
-
Sufficient Solvent: Ensure you are using enough solvent to keep the reaction mixture stirrable.[8]
Quantitative Data Summary
| Dehydrating Agent | Temperature | Reaction Time | Yield (%) |
| POCl₃ | Reflux | 4 h | ~60-80% |
| P₂O₅ in POCl₃ | Reflux | 2-4 h | Often higher for deactivated substrates |
| Tf₂O, 2-chloropyridine | -20 °C to 0 °C | 1 h | ~80-95% |
Yields are approximate and highly dependent on the specific substrate.
Experimental Protocols
Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)
-
To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).
-
Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as dichloromethane (DCM), toluene, or acetonitrile.
-
Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. If the addition is exothermic, use an ice bath for cooling.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to crushed ice or a cold, saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[8]
Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)
-
Dissolve the β-arylethylamide substrate (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.
-
Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv).
-
Cool the mixture to a low temperature (e.g., -20 °C).
-
Slowly add triflic anhydride (Tf₂O) (1.25 equiv).
-
Allow the reaction to stir at the low temperature and then warm to 0 °C or room temperature, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a basic solution (e.g., saturated NaHCO₃).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the combined organic layers and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[6][8]
Bischler-Napieralski Troubleshooting Workflow
Caption: Troubleshooting workflow for the Bischler-Napieralski reaction.
Troubleshooting Guide: Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[9]
Common Issues and Solutions
Q7: My Pictet-Spengler reaction is giving a low yield. What can I do to improve it?
Low yields in the Pictet-Spengler reaction often stem from issues with the catalyst, reaction conditions, or starting material purity.
| Potential Cause | Recommended Solution |
| Insufficiently Acidic Catalyst | The reaction is acid-catalyzed and relies on the formation of an electrophilic iminium ion. If the catalyst is too weak, the reaction will be slow or may not proceed. Try a stronger protic acid (e.g., trifluoroacetic acid - TFA) or a Lewis acid (e.g., BF₃·OEt₂). |
| Decomposition of Starting Materials | Some starting materials, especially tryptophan derivatives, can be sensitive to harsh acidic conditions and high temperatures. Start with milder conditions (e.g., lower temperature) and gradually increase if no reaction is observed. A two-step procedure where the Schiff base is formed first, followed by acid-catalyzed cyclization, can be beneficial for sensitive substrates. |
| Poor Quality Reagents | Impurities in the aldehyde or solvent can interfere with the reaction. Ensure the aldehyde is pure and the solvent is anhydrous, as water can hydrolyze the intermediate iminium ion. |
| Steric Hindrance | Bulky substituents on the amine or aldehyde can slow down the reaction. Longer reaction times or higher temperatures might be necessary. |
Q8: I am getting a mixture of diastereomers. How can I control the stereochemistry?
The formation of diastereomers is common when a new stereocenter is formed.
-
Thermodynamic vs. Kinetic Control: The trans isomer is often the thermodynamically more stable product and can be favored by using stronger acids and higher temperatures, which allow for epimerization of the initially formed cis product. Milder conditions and lower temperatures tend to favor the kinetically controlled product.
-
Chiral Auxiliaries/Catalysts: For enantioselective synthesis, the use of a chiral auxiliary on the starting material or a chiral catalyst is necessary.
Q9: What are the common side products in a Pictet-Spengler reaction?
-
Epimerization: Harsh acidic conditions can lead to epimerization at the newly formed stereocenter.
-
Oxidation/Decomposition: The indole nucleus, if present, can be susceptible to oxidation under certain conditions. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side products.
Quantitative Data Summary
| Amine Substrate | Aldehyde/Ketone | Acid Catalyst | Solvent | Temperature | Yield (%) |
| Tryptamine | Benzaldehyde | TFA | CH₂Cl₂ | Room Temp | ~85-95% |
| Phenethylamine | Formaldehyde | HCl | H₂O/EtOH | Reflux | ~70-80% |
| D-Tryptophan methyl ester HCl | 2,3-Butanedione | None | MeOH | 65 °C | 62% (major diastereomer)[8] |
Yields are approximate and highly dependent on the specific substrates and reaction conditions.
Experimental Protocol
General Procedure for the Pictet-Spengler Synthesis
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the β-arylethylamine (1.0 equiv) in the chosen solvent (e.g., CH₂Cl₂, toluene, or an alcohol).
-
Add the aldehyde or ketone (1.0-1.2 equiv) to the stirred solution at room temperature.
-
Add the acid catalyst (e.g., TFA, HCl, or a Lewis acid) to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (from room temperature to reflux) and monitor its progress by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a base (e.g., saturated sodium bicarbonate solution) until the mixture is neutral or slightly basic.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Pictet-Spengler Reaction Workflow
Caption: General experimental workflow for the Pictet-Spengler reaction.
Troubleshooting Guide: Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is used to synthesize isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[10] The reaction typically proceeds in two stages: formation of a benzalaminoacetal, followed by acid-catalyzed cyclization.[10]
Common Issues and Solutions
Q10: The yields of my Pomeranz-Fritsch reaction are consistently low. What are the common pitfalls?
The classical Pomeranz-Fritsch reaction often suffers from low yields due to the harsh acidic conditions required for cyclization.
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions | The use of strong acids like concentrated sulfuric acid can lead to side reactions and decomposition. Consider using alternative acid catalysts such as trifluoroacetic anhydride or lanthanide triflates.[10] Polyphosphoric acid (PPA) is also a common alternative. |
| Substituent Effects | The reaction is sensitive to the electronic nature of the benzaldehyde. Electron-donating groups generally favor the cyclization and lead to higher yields, while electron-withdrawing groups can hinder the reaction and may require more forcing conditions.[7] |
| Incomplete Schiff Base Formation | Ensure the initial condensation to form the benzalaminoacetal goes to completion. This can often be facilitated by removing water, for example, by using a Dean-Stark apparatus.[7] |
Q11: Are there any modifications to the Pomeranz-Fritsch reaction that can improve yields and substrate scope?
Yes, several modifications have been developed to address the limitations of the original protocol.
-
Schlittler-Muller Modification: This variation uses a substituted benzylamine and glyoxal hemiacetal as starting materials.[5]
-
Bobbitt Modification: This procedure involves the hydrogenation of the initially formed benzalaminoacetal to the corresponding amine, which then undergoes an acid-catalyzed cyclization to yield a 1,2,3,4-tetrahydroisoquinoline.[5]
Quantitative Data Summary
The yields of the Pomeranz-Fritsch reaction are highly variable and depend significantly on the substrates and conditions used.
| Benzaldehyde Substituent | Acid Catalyst | Temperature | Yield (%) |
| 3,4-Dimethoxy | H₂SO₄ | 100 °C | ~40-60% |
| Unsubstituted | H₂SO₄ | 100 °C | ~20-30% |
| 3-Methoxy (Bobbitt mod.) | HCl | Reflux | ~60-70% |
Yields are approximate and for illustrative purposes.
Experimental Protocol
General Procedure for the Pomeranz-Fritsch Reaction
-
Schiff Base Formation: Dissolve the benzaldehyde (1 equiv) and 2,2-dialkoxyethylamine (1 equiv) in a suitable solvent like toluene or ethanol. Heat the mixture, often with azeotropic removal of water using a Dean-Stark apparatus, until the formation of the benzalaminoacetal is complete (monitor by TLC or NMR).
-
Cyclization: Carefully add the crude benzalaminoacetal to a strong acid (e.g., concentrated H₂SO₄ or PPA) at a controlled temperature (often starting at 0 °C and then warming).
-
Heat the reaction mixture for the required time, monitoring the progress of the cyclization.
-
Work-up: Cool the reaction mixture and carefully pour it onto ice.
-
Basify the aqueous solution with a strong base (e.g., NaOH or NH₄OH).
-
Extract the isoquinoline product with an organic solvent.
-
Dry, concentrate, and purify the crude product as required.
Pomeranz-Fritsch Logical Relationship Diagram
Caption: Logical relationship of stages in the Pomeranz-Fritsch reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
optimization of reaction conditions for preparing 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimized synthesis of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one. It is intended for researchers, scientists, and professionals in drug development.
I. Experimental Protocols
A. Synthesis of Starting Material: 3,4-Dihydroisoquinolin-1(2H)-one
A common route to the parent 3,4-dihydroisoquinolin-1(2H)-one is through the cyclization of N-formyl-2-phenylethanamine.
Materials:
-
2-Phenylethanamine
-
Ethyl formate
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (EtOH)
Procedure:
-
N-Formylation: A mixture of 2-phenylethanamine and an excess of ethyl formate is refluxed for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). Upon completion, the excess ethyl formate is removed under reduced pressure to yield N-formyl-2-phenylethanamine.
-
Cyclization: The crude N-formyl-2-phenylethanamine is added to polyphosphoric acid at a temperature of 100-120 °C with vigorous stirring. The reaction is typically complete within 1-2 hours.
-
Work-up: The reaction mixture is cooled and then carefully poured onto crushed ice. The acidic solution is neutralized with a saturated sodium bicarbonate solution.
-
Extraction and Purification: The aqueous layer is extracted multiple times with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product can be purified by recrystallization from ethanol to afford 3,4-dihydroisoquinolin-1(2H)-one as a white solid.
B. Nitration of 3,4-Dihydroisoquinolin-1(2H)-one
The nitration of 3,4-dihydroisoquinolin-1(2H)-one typically yields a mixture of the 5-nitro and 7-nitro isomers. The regioselectivity is highly dependent on the reaction conditions.
Materials:
-
3,4-Dihydroisoquinolin-1(2H)-one
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Potassium nitrate (KNO₃) (alternative nitrating agent)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Preparation of Nitrating Mixture: A solution of 3,4-dihydroisoquinolin-1(2H)-one in concentrated sulfuric acid is cooled in an ice bath to 0-5 °C.
-
Nitration: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (or a solution of potassium nitrate in concentrated sulfuric acid) is added dropwise to the solution of the starting material, maintaining the temperature below 5 °C.
-
Reaction Monitoring: The reaction is stirred at low temperature for a specified time (see tables below for optimization). The progress can be monitored by TLC or HPLC to observe the consumption of the starting material and the formation of the nitro isomers.
-
Quenching and Work-up: The reaction mixture is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The resulting crude product, a mixture of 5-nitro and 7-nitro isomers, is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the isomers.
II. Optimization of Reaction Conditions
The ratio of 7-nitro to 5-nitro-3,4-dihydroisoquinolin-1(2H)-one is a critical aspect of this synthesis. The following tables summarize how different reaction parameters can be adjusted to optimize for the desired 7-nitro isomer.
Table 1: Effect of Nitrating Agent on Isomer Ratio
| Nitrating Agent | Temperature (°C) | Approximate 7-Nitro : 5-Nitro Ratio | Yield (%) | Notes |
| Conc. HNO₃ in Conc. H₂SO₄ (less acidic) | 0 - 5 | Higher proportion of 7-nitro | 60-70 | Milder conditions favor substitution at the para-position (C7) to the activating amino group. |
| Fuming HNO₃ in Fuming H₂SO₄ (more acidic) | 0 - 5 | Higher proportion of 5-nitro | 50-60 | Harsher conditions can lead to more substitution at the ortho-position (C5). |
| KNO₃ in Conc. H₂SO₄ | 0 - 5 | Moderate proportion of 7-nitro | 65-75 | A common and effective method for controlled nitration. |
Table 2: Influence of Reaction Temperature and Time on Yield and Selectivity
| Temperature (°C) | Reaction Time (hours) | Predominant Isomer | Overall Yield (%) | Side Reactions Noted |
| -10 to 0 | 2 - 4 | 7-Nitro | 65-75 | Slower reaction rate, but generally cleaner reaction. |
| 0 - 5 | 1 - 2 | 7-Nitro | 70-80 | Optimal balance of reaction rate and selectivity. |
| > 10 | < 1 | Increased 5-Nitro | 50-60 | Increased formation of dinitro and oxidation products. |
III. Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or no conversion of starting material | 1. Insufficient nitrating agent. 2. Reaction temperature too low. 3. Inactive nitrating agent. | 1. Ensure the correct stoichiometry of the nitrating agent. 2. Allow the reaction to proceed at the recommended temperature (0-5 °C). 3. Use fresh, high-quality nitric and sulfuric acids. |
| Formation of multiple products (TLC/HPLC) | 1. Reaction temperature too high. 2. Excess nitrating agent. 3. Prolonged reaction time. | 1. Strictly maintain the reaction temperature below 5 °C. 2. Use the stoichiometric amount of nitrating agent. 3. Monitor the reaction closely and quench it once the starting material is consumed. |
| Low yield of desired 7-nitro isomer | 1. Inappropriate nitrating agent or acid strength. 2. Reaction conditions favoring the 5-nitro isomer. | 1. Use a less aggressive nitrating system (e.g., KNO₃ in conc. H₂SO₄). 2. Optimize the reaction temperature and time as per the tables above to favor para-nitration. |
| Difficulty in separating 5- and 7-nitro isomers | The isomers have similar polarities. | 1. Use a long chromatography column with a shallow elution gradient (e.g., slowly increasing the percentage of ethyl acetate in hexane). 2. Consider preparative HPLC for higher purity separation. 3. Recrystallization from a suitable solvent system may enrich one isomer. |
| Dark-colored reaction mixture or product | Oxidation of the starting material or product. | 1. Maintain a low reaction temperature. 2. Ensure the reaction is performed under an inert atmosphere if necessary. 3. Purify the product thoroughly to remove colored impurities. |
IV. Frequently Asked Questions (FAQs)
Q1: Why is the nitration performed at low temperatures?
A1: Aromatic nitration is a highly exothermic reaction. Low temperatures are crucial to control the reaction rate, prevent over-nitration (dinitration), and minimize the formation of side products from oxidation. Maintaining a temperature between 0-5 °C generally provides the best balance between reaction speed and selectivity.
Q2: What is the role of sulfuric acid in the nitration reaction?
A2: Concentrated sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise dilute the nitric acid and slow down the reaction.
Q3: How can I confirm the identity of the 7-nitro and 5-nitro isomers?
A3: The isomers can be unequivocally identified using spectroscopic methods, primarily ¹H NMR and ¹³C NMR. The substitution pattern of the nitro group on the aromatic ring results in distinct chemical shifts and coupling patterns for the aromatic protons. For the 7-nitro isomer, you would expect to see three aromatic protons with specific coupling constants, while the 5-nitro isomer would show a different pattern. Confirmation can be further supported by 2D NMR techniques like COSY and HMBC, as well as by comparison to literature data if available.
Q4: Are there any alternative, greener methods for this nitration?
A4: While the classic mixed acid nitration is widely used, research is ongoing into more environmentally friendly nitration methods. These can include using solid acid catalysts, milder nitrating agents like bismuth nitrate, or carrying out the reaction in ionic liquids. However, for the specific synthesis of this compound, these methods may require significant optimization to achieve the desired regioselectivity and yield.
Q5: What are the main safety precautions to take during this experiment?
A5: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The addition of the nitrating mixture should be done slowly and carefully to control the exothermic reaction. The quenching of the reaction mixture on ice should also be performed cautiously.
V. Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
stability and degradation of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, the primary stability concerns for this compound involve two main functional groups: the nitroaromatic ring and the lactam (cyclic amide) moiety.
-
Nitroaromatic Group: This group can be susceptible to reduction, which would convert the nitro group to a nitroso, hydroxylamino, or amino group. It can also render the aromatic ring susceptible to nucleophilic substitution. Nitroaromatic compounds can also be sensitive to light (photodegradation).
-
Lactam Ring: The amide bond within the lactam ring is susceptible to hydrolysis under both acidic and basic conditions. This would result in the opening of the ring to form an amino acid derivative.
Q2: How should I properly store this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is ideal to protect it from moisture and oxidative degradation. For long-term storage, refrigeration (2-8 °C) is advisable.
Q3: What solvents are recommended for dissolving and working with this compound?
A3: The choice of solvent will depend on the specific experimental requirements. For analytical purposes, common solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO) are often suitable. It is crucial to use high-purity, anhydrous solvents when possible to minimize degradation. For stability studies, the compound should be tested in a range of aqueous buffers if it is intended for a physiological application.
Q4: Why is a forced degradation study necessary for this compound?
A4: Forced degradation studies, also known as stress testing, are crucial in pharmaceutical development.[1][2] These studies help to:
-
Identify potential degradation products and establish degradation pathways.[1]
-
Understand the intrinsic stability of the molecule.
-
Develop and validate a stability-indicating analytical method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.
-
Inform the selection of appropriate storage conditions and packaging.[1]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks appear in my chromatogram over time. | The compound may be degrading in the analytical solvent or under ambient light. | Prepare fresh solutions for each analysis. Use amber vials or cover vials with aluminum foil to protect from light. Evaluate the stability of the compound in the chosen mobile phase. |
| The compound shows poor stability in aqueous buffer. | The lactam ring may be undergoing hydrolysis, especially at non-neutral pH. | Adjust the pH of the buffer to be as close to neutral as possible (pH 6-8). If the experiment allows, consider using a less aqueous solvent system. |
| I am observing a loss of the parent compound with no obvious degradation peaks. | Degradation products may not be UV-active at the wavelength being monitored, or they may be precipitating out of solution. | Use a diode array detector (DAD) or a photodiode array (PDA) detector to screen for peaks at other wavelengths. Check for any visible precipitation in your samples. Consider using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD). |
| The color of the compound changes upon storage or in solution. | This could indicate a chemical transformation, such as the reduction of the nitro group, which can lead to colored byproducts. | Store the solid compound under an inert atmosphere and protected from light. When in solution, minimize exposure to air and light. |
Data Presentation: Forced Degradation Conditions
The following table summarizes typical stress conditions used in forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2] The extent of degradation should ideally be between 5-20% to ensure that the analytical method is challenged without completely degrading the parent compound.[2]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 60 °C | Lactam ring opening |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 60 °C | Lactam ring opening |
| Oxidation | 3% - 30% H₂O₂, room temperature | Oxidation of the benzylic position or other susceptible sites |
| Thermal Degradation | Dry heat (e.g., 80 °C) or solution at elevated temperature | General decomposition |
| Photodegradation | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter) | Reduction of the nitro group, other light-induced reactions |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.
Materials:
-
This compound
-
HPLC grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or DAD/PDA detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60 °C for 24 hours. At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. At various time points, withdraw an aliquot and dilute with mobile phase for analysis.
-
Thermal Degradation: Transfer a small amount of the solid compound into a vial and place it in an oven at 80 °C for 48 hours. Also, reflux a solution of the compound (0.5 mg/mL in a suitable solvent like methanol/water) for 24 hours. At various time points, take samples for analysis.
-
Photolytic Degradation: Expose a solution of the compound (0.5 mg/mL in methanol/water) to a light source according to ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/m²).[1] A control sample should be wrapped in aluminum foil and kept under the same conditions. Sample at appropriate time points for analysis.
-
-
Analysis: Analyze all samples by a suitable, validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound under each stress condition.
-
Identify and characterize the major degradation products using techniques like LC-MS and NMR if necessary.
-
Determine the mass balance to account for all the material after degradation.
-
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Plausible degradation pathways for this compound.
References
Technical Support Center: Purification of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two primary and most effective methods for the purification of this compound are column chromatography and recrystallization. Column chromatography is excellent for separating the target compound from impurities with different polarities.[1] Recrystallization is a cost-effective method for obtaining highly pure crystalline material, provided a suitable solvent is identified.[2][3]
Q2: My purified this compound is yellow. Does this indicate an impurity?
While a faint yellow color can be inherent to some nitro-containing aromatic compounds, a significant or intense yellow or brown coloration often suggests the presence of impurities.[2] These can include starting materials, byproducts, or degradation products. Further purification or analysis (e.g., by TLC or LC-MS) is recommended to assess purity.
Q3: Can this compound degrade during purification?
Yes, like many nitro compounds, this compound can be sensitive to certain conditions. Prolonged exposure to acidic or basic conditions, high temperatures, or highly active stationary phases during chromatography can potentially lead to degradation.[4] For instance, silica gel, being slightly acidic, can sometimes cause degradation of sensitive compounds.[4]
Q4: What are the expected impurities from the synthesis of this compound?
Common impurities may include unreacted starting materials, isomers with the nitro group at a different position, and byproducts from side reactions. The synthesis of nitro compounds can also sometimes generate color-forming bodies, which may be nitroolefins or unsaturated aldehyde derivatives.[5]
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Compound won't move off the baseline (Rf = 0) | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A small amount of methanol can be added to the eluent for very polar compounds.[4] |
| Compound runs with the solvent front (Rf = 1) | The solvent system is too polar. | Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent (e.g., hexane or petroleum ether). |
| Poor separation of the product from an impurity | The chosen solvent system has poor selectivity. | Screen a variety of solvent systems with different selectivities. For example, try substituting ethyl acetate with dichloromethane or a mixture of toluene/acetone. |
| Streaking or tailing of the spot on TLC and the band on the column | The compound may be acidic or basic, interacting strongly with the silica gel. The sample may be overloaded. The compound has low solubility in the eluent. | Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds). Ensure the sample is fully dissolved and not overloaded on the column. Choose a solvent system in which the compound is more soluble. |
| The product appears to be decomposing on the column (visible color change, multiple new spots on TLC of fractions) | The compound is unstable on silica gel. | Consider using a less acidic stationary phase like alumina or deactivated silica gel (pre-treated with a base like triethylamine).[2][4] Alternatively, flash chromatography with rapid elution can minimize contact time and potential degradation. |
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| No crystals form upon cooling | The solution is not supersaturated. The compound is too soluble in the chosen solvent even at low temperatures. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If crystals still do not form, partially evaporate the solvent to increase the concentration and cool again. If the compound is too soluble, a different, less polar solvent should be chosen. |
| The compound "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. The solution is cooling too rapidly. | Use a lower-boiling point solvent. Allow the solution to cool more slowly (e.g., by insulating the flask). You can also try adding a small amount of a "co-solvent" in which the compound is less soluble to induce crystallization. |
| Low recovery of the purified product | The compound has significant solubility in the cold solvent. Too much solvent was used initially. Crystals were filtered before crystallization was complete. | Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Allow adequate time for crystallization. |
| The product is still impure after recrystallization | The chosen solvent did not effectively differentiate between the product and the impurity (i.e., the impurity is also sparingly soluble in the cold solvent). The impurity was trapped within the crystals (occlusion). | Select a different recrystallization solvent or a solvent pair. For occluded impurities, a second recrystallization step is often necessary. Slower crystal growth can lead to higher purity. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems to find one that gives the target compound an Rf value of approximately 0.2-0.4 and good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
-
-
Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column with a cotton or fritted glass plug at the bottom, ensuring no air bubbles are trapped.
-
Allow the silica to settle, draining the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and begin elution, collecting fractions in test tubes or vials.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Suitable solvents to screen include ethanol, methanol, isopropanol, acetonitrile, or ethyl acetate.[6][7]
-
If a single solvent is not ideal, a two-solvent (binary) system can be used. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Heat to redissolve and then allow to cool.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the compound just dissolves completely.
-
-
Crystallization:
-
Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
Visual Diagrams
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common column chromatography problems.
References
- 1. youtube.com [youtube.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Purification [chem.rochester.edu]
- 5. US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents [patents.google.com]
- 6. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
identifying and minimizing byproducts in 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common method is the electrophilic nitration of the parent compound, 3,4-dihydroisoquinolin-1(2H)-one, using a nitrating agent. Typically, a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is used to generate the nitronium ion (NO₂⁺) in situ, which then acts as the electrophile.[1]
Q2: What are the primary byproducts I should expect in this reaction?
The primary byproducts are typically other positional isomers formed during the nitration process. The main competitor is the 5-nitro isomer. Depending on the reaction conditions, dinitrated products or oxidation byproducts can also be formed, although these are generally less common if conditions are controlled.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane) to resolve the starting material, the desired 7-nitro product, and potential byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate reaction progression. Staining with potassium permanganate can help visualize all spots.
Q4: What are the recommended safety precautions for this reaction?
This reaction involves highly corrosive and strong acids. Always perform the experiment in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The addition of the nitrating mixture should be done slowly and at a controlled temperature (e.g., 0-5 °C) to manage the exothermic nature of the reaction.[2]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Inefficient Nitronium Ion Formation | Ensure that concentrated (98%) sulfuric acid and concentrated (70%) nitric acid are used. The acids should be fresh and properly stored to prevent water absorption, which inhibits the formation of the NO₂⁺ electrophile.[1] |
| Reaction Temperature Too Low | While initial cooling is critical for safety and selectivity, maintaining a temperature that is too low may slow the reaction to a halt. After the initial addition, allow the reaction to slowly warm to room temperature and stir for several hours. |
| Incomplete Quenching/Workup | Ensure the reaction mixture is fully neutralized during workup by slowly pouring it over crushed ice and then carefully adding a base (e.g., saturated NaHCO₃ solution) until the pH is neutral or slightly basic. This will precipitate the organic product. |
| Loss During Extraction | The product may have some solubility in the aqueous layer. Ensure you perform multiple extractions (e.g., 3x with Dichloromethane or Ethyl Acetate) to maximize recovery from the aqueous phase. |
Problem 2: High Percentage of Isomeric Byproducts (e.g., 5-Nitro Isomer)
| Potential Cause | Suggested Solution |
| Reaction Temperature Too High | High temperatures can reduce the regioselectivity of the nitration. Maintain a low temperature (0-10 °C) during the addition of the nitrating agent to favor the formation of the thermodynamically preferred 7-nitro isomer.[2] |
| Incorrect Order of Addition | Add the substrate (3,4-dihydroisoquinolin-1(2H)-one) dissolved in sulfuric acid to the nitrating mixture, or add the nitrating mixture dropwise to the substrate solution. This ensures the nitronium ion is not in large excess at any point. |
| Choice of Nitrating Agent | For improved selectivity, consider using a milder nitrating agent, such as acetyl nitrate (formed in situ from nitric acid and acetic anhydride), which can offer better control.[2] |
Problem 3: Presence of Di-nitrated Byproducts
| Potential Cause | Suggested Solution |
| Excess Nitrating Agent | Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of nitric acid, to avoid over-nitration.[2] |
| Reaction Time Too Long | Monitor the reaction by TLC. Once the starting material is consumed, proceed with the workup to prevent further reaction to di-nitrated products. |
Byproduct Identification and Data
The following table summarizes common byproducts and methods for their identification.
| Compound | Typical Rf (vs. Product) | Identification Methods |
| Starting Material | Higher | TLC, LC-MS (Lower mass) |
| 7-Nitro Isomer (Product) | Baseline | ¹H NMR, ¹³C NMR, LC-MS, HRMS |
| 5-Nitro Isomer | Slightly different from product | ¹H NMR (different aromatic splitting pattern), HPLC (different retention time) |
| Di-nitro Byproducts | Lower | TLC, LC-MS (Higher mass) |
Note: Rf values are highly dependent on the exact TLC conditions (plate, solvent system, concentration).
Experimental Protocols
Protocol 1: Standard Nitration of 3,4-dihydroisoquinolin-1(2H)-one
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool 5.0 mL of concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice-water bath.
-
Substrate Addition: Slowly add 1.0 g of 3,4-dihydroisoquinolin-1(2H)-one to the cold sulfuric acid. Stir until all the solid has dissolved.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding 0.3 mL (1.1 eq) of concentrated nitric acid (HNO₃) to 2.0 mL of concentrated sulfuric acid, keeping the mixture cooled to 0 °C.
-
Reaction: Add the nitrating mixture dropwise to the solution of the substrate over 20-30 minutes. Ensure the internal temperature does not rise above 10 °C.
-
Stirring: After the addition is complete, let the reaction stir at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Workup: Carefully pour the reaction mixture onto 25 g of crushed ice in a beaker. A precipitate should form.
-
Neutralization: Slowly neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7.
-
Extraction: Extract the aqueous mixture three times with dichloromethane (CH₂Cl₂).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield pure this compound.
Visual Guides
The following diagrams illustrate key workflows and logical processes for troubleshooting.
References
Technical Support Center: Resolving Solubility Issues of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one. The information is designed to offer practical solutions for preparing this compound for various experimental settings.
Troubleshooting Guide
Researchers may face difficulties in dissolving this compound due to its chemical structure, which includes a nitro group and a heterocyclic isoquinolinone core. These features can contribute to low aqueous solubility. The following table outlines common problems, their probable causes, and suggested solutions.
| Problem | Probable Cause | Suggested Solutions |
| Compound does not dissolve in aqueous buffer. | The compound is likely poorly soluble in water due to its aromatic and nitro-containing structure. | 1. Use of Co-solvents: Prepare a high-concentration stock solution in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF).[1] Then, dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the biological system.[2] 2. pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[3] The pKa of the compound would need to be determined to effectively utilize this method. |
| Precipitation occurs upon dilution of the organic stock solution into aqueous media. | The rapid change in solvent polarity from an organic solvent to an aqueous buffer can cause the compound to crash out of solution. | 1. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.[3] 2. Slow Addition and Agitation: Add the stock solution dropwise to the aqueous medium while vortexing or stirring to facilitate rapid mixing.[1] 3. Warming: Gently warming the aqueous medium (e.g., to 37°C) can sometimes help maintain solubility during dilution.[1] |
| Inconsistent results in biological assays. | This may be due to partial precipitation of the compound, leading to a lower effective concentration than intended. | 1. Visual Inspection: Before use, visually inspect the solution for any signs of precipitation. 2. Centrifugation: Centrifuge the solution and test the supernatant to determine the concentration of the soluble compound. 3. Fresh Preparations: Prepare fresh dilutions immediately before each experiment to minimize the risk of precipitation over time. |
| Compound appears to be degrading in solution. | The compound may be unstable in certain solvents or at certain pH values, or it may be sensitive to light or temperature. | 1. Solvent Stability: Use high-purity, anhydrous solvents.[1] 2. Storage: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] |
Quantitative Solubility Data
| Solvent | Predicted Solubility Category | Estimated Concentration Range | Notes |
| Water | Sparingly soluble to insoluble | < 1 mg/mL | Aqueous solubility is expected to be very low. |
| Dimethyl Sulfoxide (DMSO) | Soluble | > 10 mg/mL | A common choice for preparing high-concentration stock solutions.[1] |
| Dimethyl Formamide (DMF) | Soluble | > 10 mg/mL | Another suitable solvent for initial stock preparation. |
| Ethanol | Sparingly soluble | 1-10 mg/mL | May be used as a co-solvent. |
| Acetone | Soluble | > 10 mg/mL | Can be a useful solvent for this class of compounds.[4] |
| Methanol | Sparingly soluble | 1-10 mg/mL | Similar to ethanol, can be used in co-solvent systems.[4] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 192.17 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO[1]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath)
-
Analytical balance
Procedure:
-
Weigh out 1.92 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of high-purity DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.[1]
-
If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.[1]
-
Gentle warming in a 37°C water bath can also be applied if necessary, but caution should be exercised to avoid compound degradation.[1]
-
Once the compound is completely dissolved, visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol outlines a method to determine the kinetic solubility of the compound in a specific aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).
Materials:
-
10 mM stock solution of the compound in DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate shaker
-
Plate reader or HPLC for concentration analysis
Procedure:
-
Prepare a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO stock concentration to a larger volume (e.g., 98 µL) of the aqueous buffer. This will result in a range of final compound concentrations with a consistent final DMSO concentration (in this example, 2%).
-
Seal the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) on a plate shaker for a defined period (e.g., 1-2 hours).
-
After incubation, visually inspect each well for precipitation.
-
To quantify the soluble fraction, centrifuge the plate and carefully transfer the supernatant to a new plate.
-
Determine the concentration of the compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
The highest concentration at which no precipitation is observed is considered the kinetic solubility under these conditions.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to dissolve this compound?
A1: Based on its chemical structure, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution.[1] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.
Q2: Why does my compound precipitate when I add the DMSO stock to my cell culture medium?
A2: This is a common issue known as "crashing out" or precipitation upon dilution. It occurs because the compound is soluble in the organic DMSO but not in the aqueous environment of the cell culture medium. The sudden change in solvent polarity causes the compound to come out of solution.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The tolerance of cells to DMSO varies between cell lines. However, a general recommendation is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%.[2] It is crucial to perform a vehicle control experiment to ensure that the concentration of DMSO used does not affect cell viability or the experimental outcome.
Q4: Can I use sonication or heat to help dissolve the compound?
A4: Yes, both sonication and gentle heating can be effective methods to aid dissolution.[1] Sonication uses ultrasonic waves to break up compound aggregates, while gentle warming can increase the kinetic energy of the system. However, it is important to be cautious as excessive heat can lead to the degradation of some compounds.
Q5: How should I store my stock solutions of this compound?
A5: Stock solutions should be stored in airtight containers at low temperatures, typically -20°C or -80°C, and protected from light to prevent degradation. It is also best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.[1]
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting logic for solubility issues.
References
Technical Support Center: Optimizing Laboratory Experiments with Chemical Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their laboratory experiments involving chemical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take to ensure the quality of my experimental results?
A1: Before beginning any experiment, it is crucial to verify the purity and identity of your chemical compounds. Impurities can lead to unexpected side reactions, altered biological activity, and inconsistent results.[1][2][3][4] Always source compounds from reputable suppliers and, if in doubt, perform an independent purity analysis.[2] Additionally, ensure proper storage conditions to prevent degradation.[5][6][7][8]
Q2: My compound is not dissolving in the recommended solvent. What should I do?
A2: Solubility issues are a common challenge. If a compound fails to dissolve, you can try several techniques. These include gentle heating, vortexing, or sonication to aid dissolution.[9][10] If these methods are ineffective, consider using a different co-solvent.[9] For compounds with ionizable groups, adjusting the pH of the buffer can also improve solubility.[9] It is important to determine the kinetic solubility in your specific experimental medium to avoid precipitation over time.[9]
Q3: How can I prevent degradation of my chemical compounds during storage and handling?
A3: Proper storage is critical for maintaining compound integrity.[8][11] Always refer to the supplier's safety data sheet (SDS) for specific storage recommendations.[12] In general, store chemicals in a cool, dry, and dark place.[8][13] Light-sensitive compounds should be kept in amber vials or containers wrapped in foil.[13] For compounds prone to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. Aliquoting stock solutions can help minimize freeze-thaw cycles that can degrade sensitive compounds.[9]
Q4: What is the best way to handle and dispose of chemical waste?
A4: All chemical waste must be handled and disposed of according to institutional and environmental regulations.[11] Never pour chemical waste down the drain unless explicitly permitted.[11] Segregate waste streams based on their chemical compatibility to prevent dangerous reactions in the waste container.[6] For example, halogenated and non-halogenated solvent waste should be collected in separate, clearly labeled containers.[14]
Troubleshooting Guides
Issue 1: Poor Compound Solubility
Precipitation of a compound upon dilution of a stock solution into an aqueous buffer is a frequent problem.[9] This troubleshooting guide provides a systematic approach to address this issue.
Troubleshooting Steps:
-
Lower the Final Concentration: The intended final concentration of your compound may exceed its solubility limit in the aqueous buffer.[9]
-
Optimize Co-solvent Percentage: While a co-solvent like DMSO is often necessary to dissolve the compound initially, its final concentration in the assay should be minimized (typically <1%) to avoid solvent-induced artifacts.[9] Experiment with different ratios of co-solvent to aqueous buffer.
-
Utilize a Different Co-solvent: If DMSO is not effective or causes cellular toxicity, other organic solvents such as ethanol or DMF can be tested.[9]
-
Employ Mechanical Agitation: Gentle heating, vortexing, or sonication can help maintain the compound in solution, but be cautious of potential degradation.[9]
-
Incorporate a Surfactant: A biocompatible surfactant at a low concentration can sometimes improve the solubility of a compound in the final dilution.[9]
Workflow for troubleshooting poor compound solubility.
Issue 2: Inconsistent Experimental Results
Variability in experimental outcomes can often be traced back to issues with compound purity, stability, or handling.
Troubleshooting Steps:
-
Verify Compound Purity: The presence of impurities can significantly alter experimental results.[1] If possible, re-purify the compound or obtain a new batch from a reliable source.
-
Assess Compound Stability: The compound may be degrading under the experimental conditions. Perform a stability study by incubating the compound in the assay buffer for the duration of the experiment and then analyzing for degradation products.
-
Standardize Compound Handling: Ensure that all personnel are following the same protocol for preparing stock solutions and dilutions.[11] Inconsistent pipetting or weighing can introduce significant errors.
-
Check for Contamination: Ensure that all labware is properly cleaned and that there is no cross-contamination between different compounds.[5]
Decision tree for troubleshooting inconsistent results.
Experimental Protocols
Protocol 1: Determination of Maximum Solubility of a Novel Compound in DMSO
This protocol outlines a method to determine the maximum solubility of a novel compound in Dimethyl Sulfoxide (DMSO) at room temperature.[15]
Materials:
-
Novel compound
-
Anhydrous DMSO
-
Vortex mixer
-
Centrifuge
-
Calibrated analytical balance
-
Micropipettes
-
2 mL microcentrifuge tubes
Procedure:
-
Prepare a Supersaturated Solution:
-
Weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube.[15]
-
Add a small volume of DMSO (e.g., 100 µL).[15]
-
Vortex the mixture vigorously for 2-3 minutes.[15]
-
If the compound fully dissolves, incrementally add small, pre-weighed amounts of the compound, vortexing after each addition, until a precipitate is observed.[15]
-
-
Equilibration:
-
Separation of Undissolved Compound:
-
Centrifuge the solution at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[15]
-
-
Determination of Solute Concentration:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.[15]
-
Dilute the supernatant with a suitable solvent in which the compound is highly soluble and can be accurately quantified (e.g., methanol, acetonitrile).[15]
-
Determine the concentration of the compound in the diluted supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Calculate the original concentration in the DMSO supernatant, which represents the maximum solubility.
-
Protocol 2: General Method for Assessing Compound Purity by HPLC
High-Performance Liquid Chromatography (HPLC) is a common technique for assessing the purity of a chemical compound.[3][]
Materials:
-
Synthesized compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Appropriate buffers (if required)
-
HPLC system with a suitable detector (e.g., UV-Vis, DAD)
-
Analytical HPLC column
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the compound (e.g., 1-2 mg) and dissolve it in a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
-
Method Development:
-
Select an appropriate HPLC column and mobile phase based on the physicochemical properties of the compound.
-
Develop a gradient or isocratic elution method that provides good separation of the main peak from any impurity peaks.
-
-
Analysis:
-
Inject a known volume of the sample solution onto the HPLC system.
-
Record the chromatogram.
-
-
Data Interpretation:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Data Presentation
Table 1: Common Solvents for Compound Solubilization
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Suitable for polar compounds. |
| DMSO | High | 189 | Aprotic, dissolves a wide range of compounds.[15] |
| Ethanol | High | 78 | Common co-solvent for in vitro assays. |
| Methanol | High | 65 | Volatile, useful for sample preparation. |
| Acetonitrile | Medium | 82 | Common mobile phase in HPLC. |
| Dichloromethane | Low | 40 | Good for nonpolar compounds, volatile. |
Table 2: General Guidelines for Chemical Storage Compatibility
| Chemical Class | Store Separately From |
| Acids | Bases, cyanides, flammable liquids |
| Bases | Acids, organic compounds |
| Flammable Liquids | Oxidizing agents, sources of ignition |
| Oxidizing Agents | Flammable liquids, reducing agents, organic materials[7][14] |
| Water-Reactive Chemicals | Aqueous solutions, humid environments |
Note: This is a simplified guide. Always consult the Safety Data Sheet (SDS) for specific storage incompatibilities.[14]
Signaling Pathways and Workflows
A general workflow for experiments with chemical compounds.
References
- 1. moravek.com [moravek.com]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. physicsforums.com [physicsforums.com]
- 5. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 6. youthfilter.com [youthfilter.com]
- 7. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. maxedoutcompounds.com [maxedoutcompounds.com]
- 12. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 13. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 14. nottingham.ac.uk [nottingham.ac.uk]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
Confirming the Structure of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel compounds is a cornerstone of chemical research and drug development. This guide provides a comparative analysis to aid in the confirmation of the chemical structure of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one. Given the limited availability of direct experimental data for this specific molecule, this document presents a comparison with its structural isomer, 7-Nitro-3,4-dihydro-1H-quinolin-2-one, and the parent scaffold, 3,4-dihydroisoquinolin-1(2H)-one. Additionally, spectral data from a closely related analog, 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one, is included to provide further insight into the spectroscopic characteristics of the 7-nitroisoquinolinone core.
Structural Comparison
The key difference between this compound and its isomer, 7-Nitro-3,4-dihydro-1H-quinolin-2-one, lies in the arrangement of the heteroatoms within the bicyclic ring system. In the isoquinolinone, the nitrogen atom is at position 2, adjacent to the carbonyl group at position 1. In the quinolinone, the nitrogen is at position 1 and the carbonyl at position 2. This seemingly subtle difference significantly impacts their spectroscopic properties.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₉H₈N₂O₃ | 192.17 | 22245-96-1[1] | |
| 7-Nitro-3,4-dihydro-1H-quinolin-2-one | C₉H₈N₂O₃ | 192.17[1] | 22246-10-2[1] | |
| 3,4-Dihydroisoquinolin-1(2H)-one | C₉H₉NO | 147.17[2] | 1196-38-9[2] |
Spectroscopic Data Comparison
The following table summarizes the expected and available spectroscopic data for the target compound and its alternatives. The data for this compound is predicted based on the parent compound and the influence of the electron-withdrawing nitro group.
| Spectroscopic Technique | This compound (Predicted) | 7-Nitro-3,4-dihydro-1H-quinolin-2-one (Experimental) | 3,4-Dihydroisoquinolin-1(2H)-one (Experimental) | 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one (Experimental)[3] |
| ¹H NMR (ppm) | Aromatic protons expected to be downfield shifted due to the nitro group. Protons on the dihydroisoquinoline ring will show characteristic splitting patterns. | Aromatic protons are observed in the downfield region. The methylene protons of the quinolinone ring show distinct triplets. | Aromatic protons are observed at ~7.2-8.1 ppm. The methylene protons at C3 and C4 appear as triplets around 3.5 and 2.9 ppm, respectively. | Aromatic protons at 7.59 (d), 8.33 (dd), and 8.56 (d) ppm. Methylene protons at 3.23 (s) ppm. Methyl protons at 1.26 (s) ppm. |
| ¹³C NMR (ppm) | Carbonyl carbon signal expected around 165-170 ppm. Aromatic carbons attached to the nitro group will be significantly deshielded. | Carbonyl carbon signal is present. Aromatic carbons show shifts consistent with the substitution pattern. | Carbonyl carbon at ~165 ppm. Aromatic carbons range from ~127-139 ppm. | Carbonyl carbon at 160.08 ppm. Aromatic carbons at 122.02, 126.87, 129.91, 130.41, 144.05, 147.21 ppm. |
| Mass Spectrometry (m/z) | Molecular ion peak (M⁺) expected at 192. Fragmentation may involve loss of NO₂ and CO. | Molecular ion peak observed. Fragmentation pattern available in databases.[1] | Molecular ion peak at 147. | Molecular ion peak (M⁺) at 236. Base peak at 221 (M-15)⁺. |
| Infrared (IR) (cm⁻¹) | Strong C=O stretch (~1680 cm⁻¹). N-H stretch (~3200 cm⁻¹). Asymmetric and symmetric NO₂ stretches (~1530 and ~1350 cm⁻¹). | C=O stretch, N-H stretch, and NO₂ stretches are observable.[1] | C=O stretch at ~1670 cm⁻¹. N-H stretch at ~3200 cm⁻¹. | C=O stretch, N-O stretch, and NO₂ stretches are present. |
Experimental Protocols
Confirmation of the structure of this compound would require the following standard analytical techniques:
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record the spectrum on a 300 MHz or higher spectrometer. Chemical shifts should be reported in ppm relative to tetramethylsilane (TMS). Integration and coupling constants (J values) should be analyzed to determine the proton environment and connectivity.
-
¹³C NMR: Record the spectrum on the same instrument. This will provide information on the number and types of carbon atoms in the molecule.
2. Mass Spectrometry (MS):
-
Obtain a mass spectrum using techniques such as Electron Impact (EI) or Electrospray Ionization (ESI). The molecular ion peak will confirm the molecular weight. Analysis of the fragmentation pattern can provide structural clues.
3. Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. The presence of characteristic absorption bands for the carbonyl (C=O), amine (N-H), and nitro (NO₂) functional groups will help confirm the structure.
4. X-ray Crystallography:
-
For unambiguous confirmation, single crystal X-ray diffraction analysis can be performed. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice. The crystal structure of the related compound, 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one, revealed a half-chair conformation for the heterocyclic ring.[3]
Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the structural confirmation of a synthesized compound like this compound.
Caption: Workflow for the synthesis and structural confirmation of a chemical compound.
Logical Relationship for Isomer Differentiation
The differentiation between this compound and its quinolinone isomer relies on the careful analysis of spectroscopic data, particularly NMR.
Caption: Decision tree for differentiating isomers based on ¹H NMR data.
References
A Comparative Analysis of the Bioactivity of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one and Its Analogs as PARP Inhibitors
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative overview of the biological activity of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one and its structural analogs, with a primary focus on their efficacy as inhibitors of Poly(ADP-ribose) polymerase (PARP). The following sections detail the structure-activity relationships (SAR), experimental data on PARP inhibition and cytotoxicity, and the underlying signaling pathways.
Introduction to PARP Inhibition by Isoquinolinone Scaffolds
The 3,4-dihydroisoquinolin-1(2H)-one core structure is a recognized pharmacophore in the development of PARP inhibitors. These inhibitors function by blocking the enzymatic activity of PARP, a key protein in the base excision repair (BER) pathway for single-strand DNA breaks (SSBs). By inhibiting PARP, unrepaired SSBs accumulate and are converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR), a primary pathway for repairing DSBs, this accumulation of DSBs leads to synthetic lethality and targeted cell death.
Structure-Activity Relationship of Nitro-Substituted Dihydroisoquinolinones
For instance, the development of various isoquinoline and quinazolinone derivatives as PARP inhibitors has demonstrated that substitutions on the aromatic ring are critical for potency. The identification of 3,4-dihydro-5-methylisoquinolin-1(2H)-one as a potent PARP inhibitor highlights the importance of the core scaffold.[1]
Comparative Bioactivity Data
Direct comparative IC50 values for the PARP1 inhibitory activity and cytotoxicity of this compound and its positional isomers (5-nitro, 6-nitro, and 8-nitro) from a single study are not available. However, data from related compounds can provide a basis for understanding their potential relative potencies.
The following table summarizes hypothetical comparative data based on general SAR principles for PARP inhibitors, where variations in the nitro group position could affect activity. It is crucial to note that these are representative values and actual experimental data may vary.
| Compound | PARP1 Inhibition IC50 (nM) | Cytotoxicity (MCF-7) IC50 (µM) |
| This compound | Data not available | Data not available |
| Analog 1: 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one | Hypothetical: 50-150 | Hypothetical: 10-30 |
| Analog 2: 6-Nitro-3,4-dihydroisoquinolin-1(2H)-one | Hypothetical: 20-80 | Hypothetical: 5-15 |
| Analog 3: 8-Nitro-3,4-dihydroisoquinolin-1(2H)-one | Hypothetical: 100-250 | Hypothetical: 20-50 |
| Reference: Olaparib (Clinical PARP Inhibitor) | ~5 | ~1 |
Note: The hypothetical values are for illustrative purposes to demonstrate potential differences based on nitro group position and should not be considered experimental results.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the PARP1 signaling pathway and a typical experimental workflow for determining PARP inhibition.
Caption: PARP1 signaling pathway in DNA single-strand break repair.
Caption: Experimental workflow for determining PARP1 inhibition.
Experimental Protocols
PARP1 Inhibition Assay (Chemiluminescent)
This assay quantifies the inhibitory effect of the test compounds on the enzymatic activity of PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)
-
Test compounds (this compound and its analogs) dissolved in DMSO
-
Biotinylated NAD+
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Chemiluminescent HRP substrate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader with chemiluminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
To each well of the histone-coated plate, add the PARP1 enzyme and activated DNA.
-
Add the serially diluted test compounds to the respective wells. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the enzymatic reaction by adding biotinylated NAD+ to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Wash the plate multiple times with wash buffer to remove unincorporated biotinylated NAD+.
-
Add Streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate again to remove unbound conjugate.
-
Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay measures the effect of the test compounds on the viability of cancer cells.
Materials:
-
Human breast cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Replace the medium in the wells with the medium containing the serially diluted test compounds. Include wells for vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.
Conclusion
The 3,4-dihydroisoquinolin-1(2H)-one scaffold represents a promising starting point for the development of novel PARP inhibitors. The introduction of a nitro group, as in this compound, is a common strategy to enhance biological activity. However, a systematic evaluation of the positional isomers of this compound is necessary to fully elucidate the structure-activity relationship and identify the most potent and selective analogs for further preclinical development. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting and interpreting such comparative studies.
References
A Comparative Guide to the Validation of Analytical Methods for 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantitative determination of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one, a key intermediate in pharmaceutical synthesis. Ensuring the purity and quality of such intermediates is critical for the safety and efficacy of the final drug product.[1] The validation of analytical methods is a regulatory requirement and provides documented evidence that a method is suitable for its intended purpose.[1][2][3]
This document outlines and compares two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and a potential alternative, Ultra-High-Performance Liquid Chromatography (UPLC). While specific validated methods for this compound are not widely published, this guide presents a framework based on established principles of analytical method validation for similar pharmaceutical compounds.[4][5]
Comparison of Analytical Method Performance
The following table summarizes hypothetical performance data for the validation of an HPLC and a UPLC method for the analysis of this compound. These values are based on typical acceptance criteria in the pharmaceutical industry.[4][5]
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UPLC) | Typical Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 99.8% - 100.9% | 98.0% - 102.0% |
| Precision (RSD) | |||
| - Repeatability | ≤ 0.8% | ≤ 0.5% | ≤ 2% |
| - Intermediate Precision | ≤ 1.2% | ≤ 0.9% | ≤ 2% |
| Specificity | No interference from blank and placebo | No interference from blank and placebo | No interference at the retention time of the analyte |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.005 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.015 µg/mL | Signal-to-Noise ratio of 10:1 |
| Robustness | Compliant | Compliant | No significant impact on results with minor changes in method parameters |
| Run Time | ~15 minutes | ~5 minutes | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and transfer of analytical methods. Below are proposed experimental protocols for the HPLC and UPLC methods.
High-Performance Liquid Chromatography (HPLC) Method
This method is based on reversed-phase chromatography, a common technique for the separation of moderately polar compounds like this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
0-10 min: 30% B to 70% B
-
10-12 min: 70% B to 30% B
-
12-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (based on the chromophore of the nitroaromatic group)
-
Injection Volume: 10 µL
-
Standard Solution Preparation: A stock solution of 1 mg/mL of this compound is prepared in methanol. Working standards are prepared by diluting the stock solution with the mobile phase.
-
Sample Preparation: The sample is accurately weighed and dissolved in methanol to a known concentration. The solution is then filtered through a 0.45 µm syringe filter before injection.
Ultra-High-Performance Liquid Chromatography (UPLC) Method
UPLC offers faster analysis times and improved resolution compared to traditional HPLC due to the use of smaller particle size columns.
-
Instrumentation: A UPLC system with a binary pump, autosampler, column manager, and a photodiode array (PDA) detector.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
0-3 min: 30% B to 70% B
-
3-3.5 min: 70% B to 30% B
-
3.5-5 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 2 µL
-
Standard and Sample Preparation: Similar to the HPLC method, but with potentially lower concentrations due to increased sensitivity.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical method validation process and the experimental workflow for a typical HPLC analysis.
Caption: A flowchart outlining the key phases and steps involved in the validation of an analytical method.
Caption: A diagram illustrating the typical experimental workflow for an HPLC analysis from preparation to reporting.
References
Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one derivatives. Due to a lack of extensive research on a homologous series of 7-nitro substituted analogs, this guide synthesizes data from studies on related 3,4-dihydroisoquinolin-1(2H)-one derivatives to infer the structural requirements for biological activity. The potential of these compounds as Poly(ADP-ribose) polymerase (PARP) inhibitors is a key focus, drawing parallels from structurally similar compounds.
Introduction to the 3,4-Dihydroisoquinolin-1(2H)-one Scaffold
The 3,4-dihydroisoquinolin-1(2H)-one core is recognized as a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds.[1] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including anticancer, anticonvulsant, and antimicrobial activities.[2] The planar aromatic ring fused to a lactam system provides a rigid framework that can be functionalized at various positions to modulate pharmacological activity.
The introduction of a nitro group, particularly at the 7-position, is expected to significantly influence the molecule's electronic properties and potential for biological interactions. The nitro group is a strong electron-withdrawing group, which can impact the molecule's polarity, ability to form hydrogen bonds, and overall reactivity.[3][4] In many bioactive molecules, the nitro group is crucial for activity, often through its reduction to reactive intermediates that can interact with biological macromolecules.[3]
Inferred Structure-Activity Relationships
While direct quantitative data for a series of this compound derivatives is not extensively available in the reviewed literature, SAR can be inferred from studies on analogous compounds. A notable study on 59 derivatives of 3,4-dihydroisoquinolin-1(2H)-one as antioomycete agents provides valuable insights into the structural requirements for activity.[5][6][7]
Key Inferences for the this compound Scaffold:
-
Substitution at Position 2: The nature of the substituent at the N2 position of the lactam ring is critical for activity. Aromatic rings, such as phenyl or substituted phenyl groups, are often favored.
-
Substitution at Position 3: The substituent at the C3 position also plays a significant role. Small, lipophilic groups can enhance activity.
-
Substitution at Position 4: A carboxyl group at the C4 position has been shown to be essential for the antioomycete activity in a related series, suggesting its importance for interaction with the biological target.[5][6]
-
The Role of the 7-Nitro Group: The strong electron-withdrawing nature of the 7-nitro group is predicted to modulate the electron density of the aromatic ring, potentially influencing π-π stacking interactions with target proteins.[3] Furthermore, the nitro group can act as a hydrogen bond acceptor. In the context of PARP inhibition, nitroaromatic compounds have been shown to be effective, suggesting a similar potential for this series.[8]
Comparative Biological Activity: Focus on PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[8] Inhibition of PARP, particularly PARP1, is a clinically validated strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations).[9] The catalytic mechanism of PARP1 involves the use of NAD+ to synthesize poly(ADP-ribose) chains, which signal and recruit other DNA repair proteins.[10]
Structurally related nitro-containing isoquinoline derivatives have demonstrated PARP inhibitory activity. This suggests that this compound derivatives are promising candidates for development as PARP inhibitors. The lactam core of the isoquinolinone scaffold can mimic the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes.
Table 1: Comparative PARP Inhibition Data of Structurally Related Compounds
| Compound/Scaffold | Target(s) | IC₅₀ (nM) | Cell Line/Assay Conditions |
| 1-oxo-3,4-dihydroisoquinoline-4-carboxamide (Lead Compound) | PARP1 | 22 | Colorimetric activity assay |
| PARP2 | 4.0 | Colorimetric activity assay | |
| Olaparib (Approved PARP Inhibitor) | PARP1 | 5 | Enzyme inhibition assay |
| PARP2 | 1 | Enzyme inhibition assay | |
| 3-Chloro-6-nitroisoquinolin-1-ol | N/A | N/A | Data not available |
Data synthesized from a comparative guide on PARP inhibitors.[11]
The data in Table 1, although not for the exact 7-nitro derivatives, highlights that the 1-oxo-3,4-dihydroisoquinoline scaffold is a viable starting point for potent PARP inhibitors. The introduction of a 7-nitro group could further enhance this activity through specific interactions within the PARP active site.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of SAR studies. Below are representative methodologies for the synthesis and biological evaluation of 3,4-dihydroisoquinolin-1(2H)-one derivatives.
General Synthesis via Castagnoli–Cushman Reaction
A versatile method for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives is the Castagnoli–Cushman reaction.[5][6] This method involves the reaction of a homophthalic anhydride with an imine.
Step-by-step protocol:
-
Imine Formation: An appropriate aldehyde is reacted with a primary amine in a suitable solvent (e.g., toluene, ethanol) to form the corresponding imine. This reaction is often carried out with azeotropic removal of water.
-
Cyclization: The homophthalic anhydride is then added to the solution containing the pre-formed imine. The reaction mixture is typically heated to reflux for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is concentrated, and the crude product is purified by recrystallization or column chromatography to yield the desired 3,4-dihydroisoquinolin-1(2H)-one derivative.
In Vitro PARP1 Inhibition Assay (Colorimetric)
This protocol is based on commercially available PARP1 assay kits and is designed to determine the in vitro inhibitory activity of test compounds.[11]
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., histone-induced)
-
β-Nicotinamide adenine dinucleotide (β-NAD⁺)
-
96-well plates
-
Assay buffer
-
Detection reagents (e.g., colorimetric substrate)
-
Plate reader
Procedure:
-
Add assay buffer, activated DNA, and PARP1 enzyme to the wells of a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a control group with no inhibitor.
-
Initiate the enzymatic reaction by adding β-NAD⁺ to each well.
-
Incubate the plate at 37°C for a specified duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent to measure the consumption of NAD⁺ or the formation of poly(ADP-ribose).
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
PARP1 Signaling Pathway and Inhibition
Caption: Role of PARP1 in DNA repair and its inhibition by this compound derivatives.
Experimental Workflow for SAR Studies
Caption: A typical workflow for the structure-activity relationship (SAR) studies of novel chemical entities.
Conclusion
While direct experimental evidence for a broad series of this compound derivatives is limited, this guide provides a comparative framework based on structurally related compounds. The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a validated starting point for biologically active molecules, and the introduction of a 7-nitro group is anticipated to confer potent and potentially selective activity, particularly as PARP inhibitors. The presented SAR inferences, experimental protocols, and conceptual diagrams serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this promising chemical class. Further synthesis and biological evaluation of a focused library of 7-nitro derivatives are warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Inhibition of poly(ADP-RIBOSE) polymerase (PARP) by nitric oxide and reactive nitrogen oxide species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP-1-Associated Pathological Processes: Inhibition by Natural Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
comparative analysis of different synthetic routes to 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Chemical Intermediate
7-Nitro-3,4-dihydroisoquinolin-1(2H)-one is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of biologically active compounds. The strategic placement of the nitro group on the aromatic ring offers a versatile handle for further functionalization, making the efficient and reliable synthesis of this compound a topic of significant interest. This guide provides a comparative analysis of two primary synthetic strategies for the preparation of this compound: direct nitration of the parent heterocycle and cyclization of a pre-functionalized acyclic precursor.
Summary of Synthetic Routes
Two distinct and effective methods for the synthesis of this compound are presented below. The first route involves the direct nitration of 3,4-dihydroisoquinolin-1(2H)-one, a straightforward approach that introduces the nitro group in the final step. The second route employs a Bischler-Napieralski-type cyclization of N-[2-(4-nitrophenyl)ethyl]acetamide, where the nitro-substituted aromatic ring is constructed prior to the formation of the heterocyclic core.
| Parameter | Route 1: Direct Nitration | Route 2: Bischler-Napieralski Cyclization |
| Starting Material | 3,4-Dihydroisoquinolin-1(2H)-one | N-[2-(4-nitrophenyl)ethyl]acetamide |
| Key Transformation | Electrophilic Aromatic Substitution (Nitration) | Intramolecular Cyclization |
| Reagents | Fuming Nitric Acid, Sulfuric Acid | Phosphorus Pentoxide, Phosphorus Oxychloride |
| Overall Yield | ~50% | Not explicitly reported, but expected to be moderate |
| Key Advantages | Short synthetic sequence | Avoids handling of potent nitrating agents on the final heterocyclic system |
| Key Disadvantages | Potential for regioisomeric impurities, harsh reaction conditions | Requires synthesis of the acyclic precursor, potentially lower overall yield |
Experimental Protocols
Route 1: Direct Nitration of 3,4-Dihydroisoquinolin-1(2H)-one
This method relies on the electrophilic nitration of the aromatic ring of the pre-formed dihydroisoquinolinone scaffold. The directing effects of the amide group and the benzene ring favor the introduction of the nitro group at the 7-position.
Experimental Procedure:
3,4-Dihydroisoquinolin-1(2H)-one (5.0 g) is dissolved in concentrated sulfuric acid (25 ml) and the solution is cooled to 0°C in an ice-salt bath. A nitrating mixture of fuming nitric acid (d 1.5, 2.5 ml) and concentrated sulfuric acid (2.5 ml) is added dropwise with stirring, ensuring the temperature does not exceed 5°C. After the addition is complete, the reaction mixture is stirred at room temperature for one hour and then poured onto crushed ice (200 g). The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral to litmus, and then dried. The crude product is recrystallized from glacial acetic acid to afford this compound as pale yellow needles. (Yield: ~50%).
Route 2: Bischler-Napieralski Cyclization of N-[2-(4-nitrophenyl)ethyl]acetamide
This approach involves the construction of the dihydroisoquinolinone ring from an acyclic precursor that already contains the nitro group in the desired position. This is a modification of the classical Bischler-Napieralski reaction, which is a powerful tool for the synthesis of dihydroisoquinolines.
Experimental Procedure:
Step 1: Synthesis of N-[2-(4-nitrophenyl)ethyl]acetamide
2-(4-Nitrophenyl)ethylamine hydrochloride (10.0 g) is dissolved in water (50 ml) and a 10% aqueous solution of sodium hydroxide is added until the solution is alkaline to litmus. The liberated free amine is extracted with ether. The ethereal solution is dried over anhydrous sodium sulfate and the solvent is removed by evaporation. The residual oil is treated with acetic anhydride (10 ml) and the mixture is gently warmed for 30 minutes. Upon cooling, the product crystallizes. The solid is collected and recrystallized from ethanol to yield N-[2-(4-nitrophenyl)ethyl]acetamide.
Step 2: Cyclization to this compound
N-[2-(4-nitrophenyl)ethyl]acetamide (5.0 g) is intimately mixed with phosphorus pentoxide (10.0 g) in a flask fitted with a reflux condenser. The mixture is heated in an oil bath at 140-150°C for 30 minutes. The reaction mixture becomes a dark, viscous syrup. After cooling, the mixture is treated with crushed ice and the resulting solution is boiled for 15 minutes to hydrolyze any remaining phosphorus oxides. The solution is then cooled and extracted with chloroform. The chloroform extract is washed with a dilute sodium carbonate solution, then with water, and finally dried over anhydrous sodium sulfate. Removal of the solvent under reduced pressure yields the crude this compound, which can be further purified by recrystallization from a suitable solvent such as glacial acetic acid.
Visualization of Synthetic Pathways
To illustrate the logical flow of these synthetic strategies, the following diagrams are provided.
Caption: Direct nitration of the heterocyclic core.
Caption: Cyclization of a pre-nitrated acyclic precursor.
Conclusion
Both the direct nitration and the Bischler-Napieralski cyclization routes offer viable pathways to this compound. The choice of method will depend on factors such as the availability of starting materials, scale of the reaction, and tolerance for harsh reagents. The direct nitration route is more atom-economical and involves fewer synthetic steps. However, it requires careful control of reaction conditions to minimize the formation of undesired regioisomers and the handling of highly corrosive and oxidizing acids. The Bischler-Napieralski approach, while longer, may be preferable for its regiochemical control, as the position of the nitro group is pre-determined in the starting material. Researchers and process chemists should carefully consider these factors when selecting the most appropriate synthetic strategy for their specific needs.
Benchmarking 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one Against Clinically Approved PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the biological activity of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one is limited. Therefore, this guide serves as a framework for benchmarking, utilizing hypothetical data for this compound to illustrate a comparative analysis against established Poly (ADP-ribose) polymerase (PARP) inhibitors. The data presented for the known compounds—Olaparib, Rucaparib, and Talazoparib—is based on published literature.
Introduction
Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted therapies, particularly for cancers with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations. By inhibiting PARP, these drugs disrupt the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks during replication. In cancer cells with a compromised homologous recombination repair system, this accumulation of DNA damage results in synthetic lethality and cell death.[1][2]
This guide provides a comparative overview of the investigational compound, this compound, against three clinically approved PARP inhibitors: Olaparib, Rucaparib, and Talazoparib. The objective is to present a clear, data-driven comparison of their biochemical potency, cellular activity, and selectivity, alongside detailed experimental protocols for key assays.
Compound Overview
-
This compound: An investigational compound with a nitro-substituted dihydroisoquinolinone scaffold. Its biological targets and mechanism of action are currently under investigation. The tetrahydroisoquinoline core is found in a variety of biologically active natural products and synthetic compounds.[3]
-
Olaparib: The first-in-class PARP inhibitor approved for the treatment of ovarian, breast, pancreatic, and prostate cancers with germline BRCA mutations.[4][5] It functions by inhibiting PARP's enzymatic activity and trapping PARP-DNA complexes.[6][7]
-
Rucaparib: A potent PARP inhibitor approved for the treatment of recurrent ovarian and metastatic castration-resistant prostate cancer.[2]
-
Talazoparib: A highly potent PARP inhibitor, also exhibiting significant PARP trapping activity, approved for the treatment of germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[8]
Quantitative Data Comparison
The following tables summarize the key in vitro performance metrics of the compared PARP inhibitors.
Table 1: Biochemical Potency Against PARP1 and PARP2
| Compound | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) |
| This compound | [Data not available] | [Data not available] |
| Olaparib | ~1-5 | ~1-5 |
| Rucaparib | ~1.2 | ~0.7 |
| Talazoparib | ~0.6 | ~0.3 |
Note: IC₅₀ values are approximate and can vary based on assay conditions.
Table 2: Cellular Activity and PARP Trapping Potency
| Compound | Cellular PARP Inhibition (EC₅₀, nM) | PARP Trapping (Relative Potency) |
| This compound | [Data not available] | [Data not available] |
| Olaparib | ~10 | Moderate |
| Rucaparib | ~5 | High |
| Talazoparib | ~1 | Very High |
Signaling Pathway and Mechanism of Action
dot
Caption: Mechanism of PARP inhibition and synthetic lethality.
Experimental Protocols
PARP1/2 Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against PARP1 and PARP2 enzymatic activity.
Methodology:
-
Plate Preparation: Coat a 96-well plate with histone H1.
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound) and reference inhibitors.
-
Reaction Mixture: In each well, combine recombinant human PARP1 or PARP2 enzyme, activated DNA (to stimulate enzyme activity), and the test compound.
-
Initiation: Add biotinylated NAD⁺ to start the PARP-catalyzed reaction (poly-ADP-ribosylation of histone H1).
-
Incubation: Incubate the plate at room temperature to allow the reaction to proceed.
-
Detection: Stop the reaction and wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated PAR chains.
-
Signal Generation: Add an HRP substrate (e.g., TMB) to generate a colorimetric or chemiluminescent signal.
-
Data Analysis: Measure the signal intensity. The IC₅₀ value is calculated by fitting the dose-response curve using non-linear regression.
dot
Caption: Workflow for a PARP enzymatic inhibition assay.
Cell-Based PARP Inhibition Assay
Objective: To measure the potency of a compound in inhibiting PARP activity within a cellular context.
Methodology:
-
Cell Culture: Seed cancer cells (e.g., HeLa or a relevant cancer cell line) in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period.
-
DNA Damage Induction: Induce DNA damage using an agent like hydrogen peroxide (H₂O₂) to activate PARP.
-
Cell Lysis: Lyse the cells to release cellular components.
-
PAR Detection: Use an ELISA-based method to quantify the levels of poly(ADP-ribose) (PAR) in the cell lysates. This typically involves a capture antibody for PAR and a detection antibody.
-
Data Analysis: Normalize the PAR levels to a control (e.g., total protein concentration). The EC₅₀ value is determined from the dose-response curve, representing the concentration at which PAR formation is inhibited by 50%.
PARP Trapping Assay
Objective: To quantify the ability of an inhibitor to trap PARP enzymes on DNA.
Methodology:
-
Cell Treatment: Treat cells with the test compound.
-
Cell Lysis and Fractionation: Lyse the cells and separate the chromatin-bound proteins from the soluble proteins.
-
Quantification of Chromatin-Bound PARP: Use Western blotting or an ELISA to detect and quantify the amount of PARP1 in the chromatin fraction.
-
Data Analysis: Compare the amount of chromatin-bound PARP1 in treated cells to untreated cells. A higher amount of PARP1 in the chromatin fraction indicates a stronger trapping effect. The relative trapping potency is often compared to a known high-trapping agent like Talazoparib.
Conclusion
This guide outlines the essential framework for benchmarking a novel investigational compound, exemplified by this compound, against established PARP inhibitors. A comprehensive evaluation requires robust data from biochemical and cellular assays to determine potency, mechanism of action, and potential for therapeutic efficacy. The provided experimental protocols serve as a foundation for generating the necessary data to position a new chemical entity within the landscape of existing PARP-targeted therapies. Further preclinical and clinical studies would be necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. CID 157695085 | C18H20N4O4 | CID 157695085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines [mdpi.com]
- 6. FR2376148B1 - - Google Patents [patents.google.com]
- 7. US10407393B2 - High-purity quinoline derivative and method for manufacturing same - Google Patents [patents.google.com]
- 8. US4620007A - 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid - Google Patents [patents.google.com]
A Comparative Guide to 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one: Evaluating its Potential as a Scaffold for PARP Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one, a heterocyclic compound with potential applications in drug discovery. While direct biological data for this specific molecule is not extensively available in published literature, its structural similarity to known biologically active compounds, particularly PARP inhibitors, makes it a molecule of significant interest. This document will objectively compare the structural features and potential activity of this scaffold with established PARP inhibitors, supported by experimental data from related compounds.
Introduction to this compound
This compound (CAS No. 22245-96-1) is a derivative of the 3,4-dihydroisoquinolin-1(2H)-one core.[1] This core structure is a key pharmacophore in a variety of biologically active molecules.[2][3] The presence of a nitro group at the 7-position offers a versatile chemical handle for further synthetic modifications, suggesting that this compound is likely a valuable intermediate in the synthesis of more complex drug candidates. The 3,4-dihydroisoquinolin-1(2H)-one scaffold itself is found in numerous natural products and has been utilized in the development of agents targeting a range of diseases, including cancer.[2][4][5][6]
Comparative Analysis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[7][8][9] Inhibiting PARP, particularly PARP1, has emerged as a successful strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Several PARP inhibitors have been approved for clinical use. A comparison of their in vitro potency is presented below. While data for this compound is not available, the data for established inhibitors provides a benchmark for the field.
| Compound | Target(s) | IC50 / Ki (nM) | Cell-based Potency | Key Features |
| Olaparib | PARP1, PARP2 | ~1-5 nM | Effective in BRCA-mutated cells | First-in-class approved PARP inhibitor. |
| Rucaparib | PARP1, PARP2 | ~1-7 nM | Potent PARP trapping activity | Approved for ovarian and prostate cancers. |
| Niraparib | PARP1, PARP2 | ~2-4 nM | Effective as maintenance therapy | Approved for ovarian cancer regardless of BRCA status. |
| Talazoparib | PARP1, PARP2 | ~0.5-1 nM | Most potent PARP trapping agent | Approved for BRCA-mutated breast cancer. |
| Veliparib | PARP1, PARP2 | ~2-5 nM | Weaker PARP trapping | Investigated in combination with chemotherapy. |
| This compound | Predicted: PARP | Data not available | Data not available | Potential synthetic precursor for novel PARP inhibitors. |
Note: IC50 and Ki values are approximate and can vary depending on the assay conditions. The potential of this compound is inferred from the activity of other compounds containing the 3,4-dihydroisoquinolin-1(2H)-one scaffold.
Experimental Protocols
Proposed Synthesis of this compound
General Protocol for Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives:
-
Amide Formation: A substituted phenethylamine is acylated with a suitable acyl chloride or anhydride to form the corresponding amide.
-
Cyclization (Bischler-Napieralski type): The amide is treated with a dehydrating agent such as phosphorus pentoxide (P2O5) or polyphosphoric acid (PPA) to induce intramolecular cyclization, forming a 3,4-dihydroisoquinoline.
-
Oxidation/Modification: The resulting dihydroisoquinoline can be further modified. To obtain the 1(2H)-one, a carbonyl group needs to be introduced at the 1-position. This can be achieved through various synthetic strategies, including starting with a precursor that already contains the necessary functionalities for lactam formation.
For this compound, the synthesis would likely start from a 2-(4-nitrophenyl)ethylamine derivative.
General Protocol for Screening PARP Inhibitors
The evaluation of novel compounds as potential PARP inhibitors typically involves a series of in vitro and cell-based assays.
1. In Vitro PARP Inhibition Assay (Biochemical Assay):
- Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of purified PARP1.
- Materials: Recombinant human PARP1 enzyme, activated DNA (e.g., nicked DNA), NAD+ (substrate), and a detection system (e.g., colorimetric, fluorescent, or chemiluminescent).
- Procedure:
- The PARP1 enzyme is incubated with activated DNA to stimulate its activity.
- The test compound (e.g., this compound derivative) at various concentrations is added to the reaction mixture.
- The enzymatic reaction is initiated by the addition of NAD+.
- After a set incubation period, the amount of PAR (poly(ADP-ribose)) polymer formed is quantified. This can be done using an ELISA-based assay with an anti-PAR antibody or by measuring the depletion of NAD+.
- The IC50 value, the concentration of the inhibitor required to reduce PARP1 activity by 50%, is calculated from the dose-response curve.
2. Cell-Based PARP Inhibition Assay (PARylation Assay):
- Principle: This assay measures the inhibition of PARP activity within intact cells.
- Materials: Cancer cell line of interest (e.g., a BRCA-deficient cell line), a DNA damaging agent (e.g., hydrogen peroxide or an alkylating agent), lysis buffer, and antibodies for detecting PAR.
- Procedure:
- Cells are pre-incubated with the test compound at various concentrations.
- DNA damage is induced to activate cellular PARP.
- Cells are lysed, and the total protein is extracted.
- The level of PARylation is determined by Western blotting or an in-cell ELISA using an anti-PAR antibody.
- A reduction in the PAR signal in the presence of the test compound indicates inhibition of cellular PARP activity.
3. Cell Viability/Cytotoxicity Assay:
- Principle: This assay determines the effect of the test compound on the viability of cancer cells, particularly those with deficiencies in homologous recombination (e.g., BRCA1/2 mutations), to assess synthetic lethality.
- Materials: A pair of isogenic cell lines (with and without a specific DNA repair defect, e.g., BRCA1-proficient and BRCA1-deficient), cell culture medium, and a viability detection reagent (e.g., MTT, resazurin, or a reagent for measuring ATP levels).
- Procedure:
- Cells are seeded in microplates and treated with a range of concentrations of the test compound.
- After a prolonged incubation period (e.g., 72-120 hours), cell viability is measured.
- The IC50 for cell growth inhibition is determined for both cell lines. A significantly lower IC50 in the DNA repair-deficient cell line indicates a synthetic lethal interaction.
Visualizations: Signaling Pathways and Experimental Workflows
PARP1 Signaling Pathway in DNA Repair
The following diagram illustrates the central role of PARP1 in the DNA damage response. Upon DNA damage, PARP1 is recruited to the site of the lesion, where it catalyzes the formation of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, initiating the repair process.
Caption: Simplified PARP1 signaling pathway in response to DNA damage.
Experimental Workflow for Evaluating PARP Inhibitors
The diagram below outlines a typical workflow for the preclinical evaluation of a potential PARP inhibitor, starting from initial screening to more complex cellular assays.
References
- 1. 22245-96-1|this compound|BLD Pharm [bldpharm.com]
- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 7. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP1 - Wikipedia [en.wikipedia.org]
Molecular Docking Studies of Nitro-Substituted Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of molecular docking studies performed on various nitro-substituted analogs targeting a range of proteins implicated in diseases such as cancer, bacterial infections, and neurodegenerative disorders. The inclusion of the nitro group, a strong electron-withdrawing moiety, can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, making nitro-substituted analogs a subject of intense research in drug discovery. This document summarizes key quantitative data, details the experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective comparison of their performance against different biological targets.
Quantitative Data Summary
The following tables summarize the inhibitory activities and binding affinities of various nitro-substituted analogs from several key studies. This allows for a direct comparison of their potency and efficacy against different protein targets.
Table 1: Anticancer Activity of Nitro-Substituted Analogs
| Compound Class | Target Protein/Cell Line | Key Compound(s) | IC50 (µM) | Docking Score (kcal/mol) | Reference |
| Isoxazole-4-nitroimidazole | MCF-7 | 9a, 9j, 9k, 9o | 0.012 - 0.052 | N/A | [1] |
| Isoxazole-4-nitroimidazole | PC-3 | 9a, 9d, 9g, 9j, 9k | 0.041 - 0.156 | N/A | [1] |
| Isoxazole-4-nitroimidazole | DU-145 | 9a, 9j, 9k, 9o | 0.356 - 1.18 | N/A | [1] |
| 2-Phenazinamine derivatives | K562 | 5b, 6c | N/A | N/A | [2] |
| Pyrazoline derivatives | A549 | 3b, 3d | 12.47, 14.46 | N/A | [3] |
| Pyrazoline derivatives | HT1080 | 3b, 3d | 11.40, 23.74 | N/A | [3] |
Table 2: Enzyme Inhibition by Nitro-Substituted Analogs
| Compound Class | Target Enzyme | Key Compound(s) | IC50 (µM) / Ki (nM) | Docking Score (kcal/mol) | Reference |
| Nitro-containing sulfonamides | Carbonic Anhydrase II | Various | Ki: 8.8 - 4975 nM | N/A | [4] |
| Nitro-containing sulfonamides | Carbonic Anhydrase IX | Various | Ki: 5.4 - 653 nM | N/A | [4] |
| Nitro-containing sulfonamides | Carbonic Anhydrase XII | Various | Ki: 5.4 - 653 nM | N/A | [4] |
| β-nitrostyrene derivatives | SARS-CoV-2 3CLpro | 4-nitro-β-nitrostyrene | 0.7297 | N/A | [5] |
| Nitro benzamide derivatives | iNOS | Compound 5, 6 | 3.7, 5.3 | N/A | [6] |
| Nitro-substituted chalcones | COX-2 | Compounds 1, 2, 5, 9 | N/A | -8.2 to -9.3 | [7] |
| Fluoro-nitro benzothiazolourea | Acetylcholinesterase (AChE) | 55(III), 55(I)d, 55(II)d | 94.58, 92.39 | -9.7 to -11.2 | [8] |
| Semicarbazone-sulfonate | Butyrylcholinesterase (BChE) | Compound 15 (R=NO2) | 346.57 | N/A | [9] |
| 3-Phenyl-β-alanine-oxadiazole | Carbonic Anhydrase II | 4g (nitro-substituted) | 21.5 | N/A | [10] |
Table 3: Antibacterial Activity of Nitro-Substituted Analogs
| Compound Class | Target Protein | Key Compound(s) | Docking Score | Software | Reference |
| Nitrocefin analogs | PBP2A of S. aureus | Two analogs | Near to nitrocefin | Glide | [11] |
Experimental Protocols
This section details the methodologies employed in the cited molecular docking studies. A general workflow is also visualized below.
General Molecular Docking Protocol
-
Protein Preparation: The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges.[12]
-
Ligand Preparation: The 2D structures of the nitro-substituted analogs are drawn and converted to 3D structures. Energy minimization is performed to obtain a stable conformation.[2]
-
Active Site Prediction: The binding site of the protein is identified, often based on the co-crystallized ligand or through computational prediction tools.[13][14]
-
Docking Simulation: A docking algorithm is used to predict the binding conformation of the ligand within the protein's active site.[15] Common software includes AutoDock, Glide, and CDOCKER.[5][11][13][14]
-
Scoring and Analysis: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) of the ligand-protein complex. The interactions, such as hydrogen bonds and hydrophobic interactions, are then analyzed.[12][15]
In Vitro Enzyme Inhibition Assays
For studies involving enzyme inhibitors, the inhibitory activity is determined experimentally. For instance, for carbonic anhydrase inhibitors, the assay typically measures the enzyme's ability to hydrolyze a substrate like 4-nitrophenylacetate in the presence and absence of the inhibitor.[16] For anti-inflammatory activity, the inhibition of nitric oxide (NO) production in LPS-induced macrophages is a common method.[6]
Anticancer Activity Assays
The antiproliferative activity of compounds is often evaluated using the MTT assay on various cancer cell lines. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase, which is proportional to the number of viable cells.[2]
Visualizations
Experimental Workflow for Molecular Docking
Caption: A generalized workflow for in silico molecular docking studies.
Signaling Pathway: Role of Carbonic Anhydrase IX in Tumor Hypoxia
Caption: Role of Carbonic Anhydrase IX in promoting tumor survival under hypoxic conditions.
Signaling Pathway: Anti-inflammatory Action via iNOS Inhibition
Caption: Inhibition of the iNOS pathway by nitro-substituted analogs to reduce inflammation.
References
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. Molecular Docking, G-QSAR Studies, Synthesis and Anticancer Screening of Some New 2-Phenazinamines as Bcr-Abl Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazoline analogs as potential anticancer agents and their apoptosis, molecular docking, MD simulation, DNA binding and antioxidant studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Docking of Selected Compounds Against Cellular Components of Bacteria | Texila Journal [texilajournal.com]
- 14. texilajournal.com [texilajournal.com]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. Carbonic anhydrase inhibitors: Design, synthesis, kinetic, docking and molecular dynamics analysis of novel glycine and phenylalanine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of Tetrahydroisoquinoline Analogs: A Comparative Guide
The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of therapeutic applications. This guide provides a comparative analysis of the therapeutic potential of different THIQ analogs, focusing on their anticancer, central nervous system (CNS), antimalarial, antibacterial, antifungal, and anti-HIV activities. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Data Presentation: A Comparative Analysis of Bioactivities
The following tables summarize the in vitro efficacy of various THIQ analogs across different therapeutic areas. The data, presented as IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), or MIC (minimum inhibitory concentration) values, allows for a direct comparison of the potency of these compounds.
Anticancer Activity
THIQ analogs have demonstrated significant potential as anticancer agents, targeting various cancer cell lines through diverse mechanisms of action.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| GM-3-18 | HCT116 (Colon) | 0.9 - 10.7 | |
| Colo320 (Colon) | Data not available | ||
| DLD-1 (Colon) | Data not available | ||
| SNU-C1 (Colon) | Data not available | ||
| SW480 (Colon) | Data not available | ||
| GM-3-121 | (Anti-angiogenesis) | 1.72 | |
| Compound 7e | A549 (Lung) | 0.155 | |
| Compound 8d | MCF7 (Breast) | 0.170 | |
| Doxorubicin | A549 (Lung) | Not specified | |
| MCF7 (Breast) | Not specified |
Central Nervous System (CNS) Activity
Certain THIQ analogs exhibit neuroprotective properties, suggesting their potential in treating neurodegenerative diseases.
| Compound ID | Activity | Assay | Key Findings | Reference |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Neuroprotective | Glutamate-induced excitotoxicity | Prevents glutamate-induced cell death and Ca2+ influx. | |
| 1,2,3,4-tetrahydroisoquinoline (TIQ) | No clear neuroprotection | Glutamate-induced excitotoxicity | Does not prevent glutamate-induced cell death. |
Antimalarial Activity
The THIQ scaffold has been a fruitful source of inspiration for the development of novel antimalarial agents.
| Compound ID | Plasmodium falciparum Strain | EC50 (nM) | Reference |
| Compound 173 | Drug-resistant strains | Sub-nanomolar | |
| Compound 24 | CQ-resistant Dd2 | 10.9 ± 1.9 | |
| Compound 31 | CQ-resistant Dd2 | 5.9 ± 1.4 | |
| Compound 30 | CQ-resistant Dd2 | 26.0 ± 0.9 |
Antibacterial and Antifungal Activity
THIQ derivatives have shown promise as antimicrobial agents, with activity against a range of bacterial and fungal pathogens.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 145 | Saccharomyces cerevisiae | 1 | |
| Compound 146 | Yarrowia lipolytica | 2.5 | |
| Compound 142 | Mycobacterium tuberculosis | Potent | |
| Compound 143 | Mycobacterium tuberculosis | Potent |
Anti-HIV Activity
Several THIQ analogs have been investigated for their ability to inhibit HIV replication, primarily by targeting the reverse transcriptase enzyme.
| Compound ID | Target | IC50 (µM) | % RT Inhibition (at 100 µM) | Reference |
| Compound 157 | HIV | 4.10 | ||
| Compound 160 | HIV-1 RT | 74.82 | ||
| Compound 161 | HIV-1 RT | 72.58 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of THIQ analogs.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the THIQ analogs and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
In Vitro Antimalarial Activity: SYBR Green I-based Assay
This fluorescence-based assay measures the proliferation of Plasmodium falciparum in red blood cells.
-
Parasite Culture: Culture synchronized ring-stage P. falciparum parasites in human red blood cells.
-
Drug Dilution: Prepare serial dilutions of the THIQ analogs in culture medium.
-
Assay Setup: Add the parasite culture and drug dilutions to a 96-well plate and incubate for 72 hours under controlled atmospheric conditions (5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Determine the EC50 value by plotting the fluorescence intensity against the drug concentration.
Antibacterial/Antifungal Susceptibility: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Drug Dilution: Prepare serial twofold dilutions of the THIQ analogs in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the therapeutic effects of THIQ analogs is crucial for their rational design and development.
Anticancer Signaling Pathways
Several THIQ analogs exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. The PI3K/Akt/mTOR pathway is a frequently implicated target.
Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by THIQ analogs.
Neuroprotective Mechanisms
The neuroprotective effects of certain THIQ analogs, such as 1-MeTIQ, are attributed to their ability to counteract excitotoxicity and oxidative stress.
Safety Operating Guide
Safe Disposal of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one: A Comprehensive Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one is paramount in a laboratory setting. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the proper management of this hazardous chemical waste.
This compound is a nitroaromatic compound. Such compounds are recognized for their potential toxicity and persistence in the environment, necessitating careful handling and disposal to mitigate risks to human health and the ecosystem.[1] Improper disposal, such as release into drains or general waste, is unacceptable and may contravene local, state, and federal regulations.
Immediate Safety Precautions
Before handling this compound for disposal, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Ventilation: Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.[2]
-
Ignition Sources: Keep away from heat and all sources of ignition.[2]
Waste Identification and Segregation
Proper identification and segregation of chemical waste are the first steps toward safe disposal.
-
Waste Classification: All waste containing this compound must be classified as hazardous waste. This includes the pure compound, reaction byproducts, contaminated materials (e.g., filter paper, silica gel), and empty containers.
-
Segregation: It is critical to segregate waste containing this compound from other waste streams to prevent dangerous chemical reactions. Do not mix with strong oxidizing agents or strong reducing agents, as this can lead to exothermic reactions, potentially causing heat or an explosion.
Waste Collection and Storage
-
Containers: Use only sturdy, chemically resistant, and leak-proof containers for waste collection. The container must be compatible with the chemical.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Ensure the container is kept closed except when adding waste.
Disposal Procedures
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.
Primary Disposal Method: Incineration
High-temperature incineration is the preferred and most effective method for the disposal of nitroaromatic compounds.[3] This process ensures the complete destruction of the compound, minimizing its environmental impact.
Operational Plan:
-
Engage a Licensed Professional: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a certified waste management company.
-
Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and regulatory bodies.
-
Packaging for Transport: Ensure the waste container is securely sealed and properly labeled for transportation off-site.
Secondary Method: Laboratory-Scale Chemical Treatment (for small quantities, with caution)
For small quantities, chemical degradation to a less hazardous compound may be considered as a pre-treatment step before collection by a waste disposal service. The reduction of the nitro group to an amine is a common detoxification pathway for nitroaromatic compounds.[4][5]
Experimental Protocol: Reduction of the Nitro Group
This is a general procedure and must be performed with extreme caution on a small scale initially to ensure a controlled reaction. The efficacy and safety of this procedure for this compound specifically should be verified in a controlled laboratory setting.
Materials:
-
This compound waste
-
Sodium hydrosulfite (Na₂S₂O₄) or Tin(II) chloride (SnCl₂)
-
Appropriate solvent (e.g., water, ethanol, or a mixture, depending on the solubility of the waste)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) for neutralization
-
pH indicator paper
Procedure:
-
Dissolution: In a suitable reaction vessel within a fume hood, dissolve a small quantity of the this compound waste in the chosen solvent.
-
Reduction: Slowly add a stoichiometric excess of the reducing agent (e.g., sodium hydrosulfite or tin(II) chloride) to the solution with stirring. The reaction may be exothermic, so control the rate of addition to maintain a safe temperature.
-
Monitoring: Monitor the reaction for signs of completion (e.g., color change, cessation of gas evolution). Thin-layer chromatography (TLC) can be used to confirm the disappearance of the starting material.
-
Neutralization: Once the reaction is complete, carefully neutralize the mixture. If using tin(II) chloride in acidic media, slowly add a base like sodium bicarbonate or sodium hydroxide until the pH is neutral.
-
Waste Collection: The resulting solution, containing the less hazardous amino derivative, should be collected as hazardous waste and disposed of through your institution's EHS program.
Note: While the resulting amine is generally less toxic than the nitro compound, it should still be treated as chemical waste.
Quantitative Data Summary
| Parameter | Value/Information | Source/Regulation |
| Waste Classification | Hazardous Waste | Institutional and Regulatory Guidelines |
| Incompatible Materials | Strong Oxidizing Agents, Strong Reducing Agents | Chemical Safety Data Sheets |
| Primary Disposal Method | High-Temperature Incineration | General practice for nitroaromatic compounds[3] |
| PPE Requirements | Chemical-resistant gloves, safety goggles, lab coat | Standard Laboratory Safety Protocols[2] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Decision Pathway for Disposal
Caption: Decision-making pathway for selecting the appropriate disposal method.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one
This document provides immediate safety, handling, and disposal protocols for 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one, designed for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Respiratory | NIOSH/MSHA-approved respirator | To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[1] |
| Hand | Chemical-resistant rubber gloves | To protect skin from direct contact, which may cause irritation.[1][2] |
| Eye | Chemical safety goggles | To prevent eye contact, which can lead to serious irritation.[1] |
| Body | Protective clothing | To prevent skin contact with the compound.[1] |
Handling and Storage
Proper handling and storage are crucial to maintain the stability of the compound and ensure the safety of laboratory personnel.
-
Handling: Avoid inhalation, and contact with skin, eyes, and clothing.[1] The material may be an irritant.[1] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2] The recommended storage temperature is -20°C.[1] It should be protected from light and heat.[1] Keep away from strong oxidizing agents.[1]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
Table 2: First Aid Procedures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush the affected area with copious amounts of water. Remove contaminated clothing and shoes. A physician should be called.[1] |
| Eye Contact | Check for and remove any contact lenses. Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers. Seek immediate medical attention from an ophthalmologist.[1] |
| Ingestion | Wash out the mouth with copious amounts of water. Do not induce vomiting. Seek immediate medical attention.[1][2] |
Accidental Release and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
-
Accidental Release:
-
Cordon off the spill area.
-
Wear a self-contained breathing apparatus, protective clothing, and heavy rubber gloves.[1]
-
For solutions, absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Collect and place all contaminated materials into a suitable, closed container for disposal.[2]
-
-
Disposal:
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
